BAY-8040
Description
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Properties
Molecular Formula |
C21H16F3N5O2 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
4-[(4R)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile |
InChI |
InChI=1S/C21H16F3N5O2/c1-28-11-16-17(19(30)27-28)18(13-7-5-12(10-25)6-8-13)26-20(31)29(16)15-4-2-3-14(9-15)21(22,23)24/h2-9,18H,11H2,1H3,(H,26,31)(H,27,30)/t18-/m1/s1 |
InChI Key |
UPNMBPLODWPJQQ-GOSISDBHSA-N |
Isomeric SMILES |
CN1CC2=C([C@H](NC(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C#N)C(=O)N1 |
Canonical SMILES |
CN1CC2=C(C(NC(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C#N)C(=O)N1 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of BAY-8040: An In-depth Technical Guide to Human Neutrophil Elastase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of BAY-8040, a potent and selective inhibitor of human neutrophil elastase (HNE). The content herein focuses on the core mechanism of action, associated signaling pathways, quantitative data, and detailed experimental protocols relevant to the study of this compound and its therapeutic potential in inflammatory and cardiopulmonary diseases.
Introduction to this compound and Human Neutrophil Elastase (HNE)
Human neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation, HNE is released into the extracellular space where it can degrade a wide range of extracellular matrix proteins, including elastin. While crucial for host defense, excessive HNE activity can lead to tissue damage and is implicated in the pathogenesis of numerous inflammatory conditions, such as chronic obstructive pulmonary disease (COPD), acute lung injury, and pulmonary arterial hypertension.
This compound is a pyrimidopyridazine derivative designed as a highly potent and selective inhibitor of HNE.[1] Its development is rooted in the therapeutic strategy of re-establishing the protease-antiprotease balance in diseases characterized by excessive HNE activity.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data for this compound and related predecessor compounds for comparative purposes.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Human Neutrophil Elastase (HNE) | Inhibitor Assay | 28 | [2][3][4] |
| BAY-678 | Human Neutrophil Elastase (HNE) | Inhibitor Assay | 20 | [5] |
| BAY 85-8501 | Human Neutrophil Elastase (HNE) | Inhibitor Assay | 0.065 | [3] |
HNE-Mediated Signaling Pathways and the Impact of this compound Inhibition
HNE exerts its pathological effects through both direct proteolytic degradation of tissue and by activating pro-inflammatory signaling cascades. By inhibiting HNE, this compound is expected to block these downstream events.
One of the well-documented pathways initiated by HNE involves the stimulation of mucin production in airway epithelial cells, a key feature of several respiratory diseases. HNE can induce the expression of MUC5AC, a major gel-forming mucin. This process is mediated through a complex signaling pathway that includes the activation of protein kinase C delta (PKCδ), which in turn leads to the generation of reactive oxygen species (ROS) and the subsequent activation of downstream kinases like ERK1/2, ultimately promoting gene transcription.
Another critical pathway affected by HNE is the induction of airway smooth muscle cell proliferation. HNE has been shown to be mitogenic for these cells by activating the Extracellular signal-regulated kinase (ERK) signaling pathway, leading to increased expression of cyclin D1 and cell proliferation.
The inhibitory action of this compound on HNE would theoretically prevent the initiation of these cascades, thereby reducing mucin hypersecretion and smooth muscle proliferation.
Experimental Protocols
This section details representative methodologies for the in vitro and in vivo evaluation of HNE inhibitors like this compound.
In Vitro HNE Inhibition Assay (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against HNE using a fluorogenic substrate.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic substrate: MeOSuc-AAPV-AMC (N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-Amino-4-methylcoumarin)
-
Assay Buffer: 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well black, flat-bottom microplates
-
Fluorometer with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the HNE stock solution in Assay Buffer to a working concentration (e.g., 0.5 nM).
-
Assay Reaction:
-
Add 50 µL of the diluted HNE solution to each well of the 96-well plate.
-
Add a corresponding volume of the diluted this compound or vehicle control to the wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Prepare a working solution of the MeOSuc-AAPV-AMC substrate in Assay Buffer (e.g., 10 µM). Add 50 µL of the substrate solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the increase in fluorescence intensity over time (kinetic mode) for at least 15-30 minutes.
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each concentration of the inhibitor from the linear portion of the fluorescence vs. time curve.
-
Plot the percentage of HNE inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vivo Model: Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats
This protocol outlines a widely used model to induce pulmonary arterial hypertension (PAH) in rats, which has been used to demonstrate the in vivo efficacy of this compound.[6]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT)
-
Vehicle for this compound administration (e.g., appropriate aqueous solution for oral gavage)
-
Anesthesia (e.g., isoflurane)
-
High-resolution echocardiography system
-
Pressure transducer for hemodynamic measurements
Procedure:
-
Induction of PAH: A single subcutaneous injection of monocrotaline (e.g., 60 mg/kg) is administered to the rats. Control animals receive a saline injection.
-
Treatment Administration: Following MCT injection, this compound or vehicle is administered daily via oral gavage for a specified period (e.g., 28 days).
-
Monitoring: Body weight and general health of the animals are monitored regularly.
-
Echocardiographic Assessment: At the end of the treatment period, rats are anesthetized, and transthoracic echocardiography is performed to assess cardiac function and remodeling. Key parameters include right ventricular wall thickness, pulmonary artery acceleration time, and tricuspid annular plane systolic excursion (TAPSE).
-
Hemodynamic Measurements: Following echocardiography, a catheter connected to a pressure transducer is inserted into the right ventricle via the jugular vein to directly measure the right ventricular systolic pressure (RVSP), a primary indicator of PAH.
-
Histological Analysis: After euthanasia, the heart and lungs are excised. The heart is dissected to separate the right ventricle (RV) from the left ventricle plus septum (LV+S). The ratio of RV weight to (LV+S) weight (Fulton Index) is calculated as a measure of right ventricular hypertrophy. Lung tissue is preserved for histological staining to assess vascular remodeling.
-
Data Analysis: Statistical analysis is performed to compare the parameters between the vehicle-treated PAH group and the this compound-treated group.
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel HNE inhibitor like this compound.
Conclusion
This compound is a potent and selective inhibitor of human neutrophil elastase with demonstrated in vivo efficacy in a preclinical model of pulmonary arterial hypertension. Its mechanism of action is centered on the direct inhibition of HNE, thereby preventing the downstream consequences of excessive proteolytic activity, including pro-inflammatory signaling and tissue degradation. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other HNE inhibitors, which hold promise as therapeutic agents for a range of inflammatory and cardiopulmonary diseases.
References
- 1. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 3. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of BAY-8040
DISCLAIMER: The identifier "BAY-8040" has been attributed to two distinct investigational drug candidates: a CXCR4 antagonist peptide also known as BL-8040 or BKT140, and a small molecule inhibitor of human neutrophil elastase (HNE). This guide provides a comprehensive overview of the discovery and synthesis of both compounds to address this ambiguity for researchers, scientists, and drug development professionals.
Part 1: BL-8040 (BKT140) - A CXCR4 Antagonist
Discovery and Rationale
BL-8040, also known as BKT140, is a synthetic cyclic peptide antagonist of the C-X-C chemokine receptor 4 (CXCR4). The discovery of BL-8040 emerged from research into the critical role of the CXCR4/CXCL12 (SDF-1) signaling axis in cancer progression and immune cell trafficking. CXCR4 is overexpressed in a majority of human cancers and is implicated in tumor growth, invasion, angiogenesis, metastasis, and the development of resistance to therapy.[1][2]
The rationale behind developing a CXCR4 antagonist like BL-8040 is to disrupt the retention of cancer cells in the protective bone marrow microenvironment, thereby sensitizing them to chemotherapy and immunotherapy.[1][2] Additionally, by mobilizing immune cells, BL-8040 can enhance anti-tumor immune responses.[3]
Chemical Structure and Synthesis
BL-8040 is a 14-residue peptide with the sequence 4-fluoro-benzoyl-Arg-Arg-Nal-Cys-Tyr-Cit-Lys-DLys-Pro-Tyr-Arg-Cit-Cys-Arg-NH2, featuring a disulfide bond between the two cysteine residues to form a cyclic structure.[4]
Synthesis Protocol:
The synthesis of BL-8040 is achieved through solid-phase peptide synthesis (SPPS), followed by cyclization and purification. While specific patent literature (e.g., U.S. Pat. No. 7,423,007) provides the foundational methodology, a general protocol is as follows:
-
Linear Peptide Assembly: The linear peptide is assembled on a solid support resin (e.g., Rink amide resin) using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Coupling Reactions: In each cycle, the Fmoc protecting group is removed from the N-terminus of the growing peptide chain, and the next Fmoc-protected amino acid is coupled using a suitable activating agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA).
-
Side-Chain Protection: The reactive side chains of the amino acids are protected with appropriate protecting groups (e.g., Pbf for Arginine, Trt for Cysteine, tBu for Tyrosine and Lysine).
-
Cleavage from Resin: Once the linear sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).
-
Cyclization: The crude linear peptide is then subjected to an oxidation reaction to form the disulfide bond between the two cysteine residues. This is typically achieved by dissolving the peptide in a dilute aqueous buffer at a slightly alkaline pH and allowing it to stir in the presence of an oxidizing agent (e.g., air, potassium ferricyanide).
-
Purification: The final cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified BL-8040 is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.
Biological Activity and Mechanism of Action
BL-8040 is a high-affinity antagonist of the CXCR4 receptor.[5] Its mechanism of action involves binding to CXCR4 and inhibiting the binding of its natural ligand, CXCL12. This inhibition leads to several biological effects:
-
Mobilization of Hematopoietic and Cancer Cells: By blocking the CXCR4/CXCL12 interaction, BL-8040 disrupts the homing and retention of hematopoietic stem cells and cancer cells in the bone marrow, leading to their mobilization into the peripheral blood.[1][2]
-
Sensitization to Chemotherapy: The mobilization of cancer cells from the protective bone marrow niche makes them more susceptible to the cytotoxic effects of chemotherapy.[1]
-
Induction of Apoptosis: BL-8040 has been shown to have a direct pro-apoptotic effect on cancer cells.[2]
-
Modulation of the Tumor Microenvironment: BL-8040 can increase the infiltration of anti-tumor T-cells into the tumor microenvironment, thereby enhancing the efficacy of immunotherapies like PD-1 inhibitors.[6]
Caption: A typical workflow for determining the IC50 of an HNE inhibitor.
Quantitative Data
| Parameter | Value | Context | Reference |
| In vivo Efficacy | Demonstrated | Decreased cardiac remodeling and ameliorated cardiac function in a monocrotaline-induced rat model of pulmonary arterial hypertension. | [7] |
| Selectivity | High | Selective for HNE over other proteases. | [7] |
| Pharmacokinetics | Promising | Suitable for oral administration. | [7] |
References
- 1. BioLineRx Announces Grant of European Patent Covering Use of BL-8040 with Cytarabine for Treating Acute Myeloid Leukemia - BioSpace [biospace.com]
- 2. BioLineRx Announces Initiation of Phase 1b/2 Trial for BL-8040 in AML Under Immunotherapy Collaboration | BioLineRx [ir.biolinerx.com]
- 3. researchgate.net [researchgate.net]
- 4. US20240082348A1 - Composition of bl-8040 - Google Patents [patents.google.com]
- 5. The high-affinity CXCR4 antagonist BKT140 is safe and induces a robust mobilization of human CD34+ cells in patients with multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BL-8040, a CXCR4 antagonist, in combination with pembrolizumab and chemotherapy for pancreatic cancer: the COMBAT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent and Selective Human Neutrophil Elastase Inhibitors with Novel Equatorial Ring Topology: in vivo Efficacy of the Polar Pyrimidopyridazine this compound in a Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Pyrimidopyridazine Derivative BAY-8040: A Potent and Selective Human Neutrophil Elastase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Neutrophil Elastase (HNE) is a serine protease implicated in the pathogenesis of various inflammatory and cardiopulmonary diseases. Its dysregulation leads to excessive tissue degradation and inflammation. BAY-8040 is a novel, potent, and selective pyrimidopyridazine derivative developed as an inhibitor of HNE. This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, synthesis, and key preclinical data. All quantitative data are presented in structured tables, and experimental protocols for pivotal studies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.
Core Compound Details: this compound
This compound is a synthetic, small-molecule inhibitor targeting human neutrophil elastase. Its unique pyrimidopyridazine core structure contributes to its high potency and selectivity.
| Property | Value |
| Chemical Name | 4-((S)-4-(4-cyanophenyl)-2,5-dimethyl-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,4,5,6-tetrahydropyrimidin-2-ylamino)benzonitrile |
| Molecular Formula | C₂₁H₁₆F₃N₅O₂ |
| Molecular Weight | 427.38 g/mol |
| CAS Number | 1194453-23-0 |
| Chemical Structure | (See Figure 1 below) |
| SMILES | N#CC1=CC=C(--INVALID-LINK--NC(N3C4=CC=CC(C(F)(F)F)=C4)=O)C=C1[1] |
Figure 1: Chemical Structure of this compound
Caption: 2D chemical structure of this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a potent and selective inhibitor of human neutrophil elastase (HNE), a key protease in inflammatory processes.[1] HNE, when released by activated neutrophils, can degrade a wide range of extracellular matrix proteins, leading to tissue damage.
The simplified signaling pathway illustrating the role of HNE and the inhibitory action of this compound is depicted below.
References
In-Depth Technical Guide: Target Binding and Selectivity of BAY-8040
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-8040 is a potent and highly selective inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory and cardiopulmonary diseases. This document provides a comprehensive overview of the target binding profile and selectivity of this compound, based on available scientific literature. It includes quantitative binding data, detailed experimental methodologies for key assays, and visual representations of relevant pathways and workflows to support further research and development efforts.
Core Target Binding Affinity
This compound is a pyrimidopyridazine derivative that demonstrates potent inhibitory activity against its primary target, human neutrophil elastase (HNE).[1]
Table 1: In Vitro Inhibitory Potency of this compound against Human Neutrophil Elastase
| Target | Assay Type | IC50 (nM) | Reference |
| Human Neutrophil Elastase (HNE) | Biochemical Assay | 28 | [2] |
Selectivity Profile
A critical aspect of a therapeutic candidate is its selectivity for the intended target over other related proteins, which minimizes the potential for off-target effects. This compound has been profiled against a broad panel of other pharmacologically relevant targets and related serine proteases, demonstrating a high degree of selectivity.
Table 2: Selectivity of this compound against a Panel of Other Targets
| Target Class | Number of Targets Tested | Inhibition | Reference |
| Pharmacologically Relevant Targets | 68 | No significant inhibition (>10 µM) | [2] |
| Related Serine Proteases | Panel (specific proteases not detailed in source) | No significant inhibition | [2] |
Note: The specific list of the 68 pharmacologically relevant targets and the composition of the serine protease panel are not detailed in the publicly available literature.
Experimental Protocols
The following sections describe the methodologies for the key biochemical assays used to determine the target binding and selectivity of HNE inhibitors like this compound. While the precise, detailed protocol for this compound from the primary publication is not fully available, a standard and widely accepted protocol for this type of analysis is presented below.
Human Neutrophil Elastase (HNE) Inhibition Assay (Biochemical)
This assay quantifies the inhibitory activity of a compound against HNE by measuring the cleavage of a chromogenic or fluorogenic substrate.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for HNE.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Chromogenic Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)
-
Assay Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Test Compound (this compound)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Workflow Diagram:
Caption: Workflow for a typical HNE biochemical inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in Assay Buffer.
-
Assay Plate Setup: To the wells of a 96-well microplate, add 50 µL of Assay Buffer.
-
Add 10 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer) to the respective wells.
-
Enzyme Addition: Add 20 µL of diluted HNE solution to each well.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of a 1 mM MeOSuc-AAPV-pNA working solution (prepared by diluting the stock in Assay Buffer) to each well to start the reaction.
-
Data Acquisition: Immediately measure the increase in absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The p-nitroanilide released by substrate cleavage absorbs at this wavelength.
-
Data Analysis: Calculate the rate of reaction (Vo) from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a suitable sigmoidal dose-response model to determine the IC50 value.
Serine Protease Selectivity Profiling
Objective: To assess the inhibitory activity of a test compound against a panel of related serine proteases to determine its selectivity.
Methodology Overview: The selectivity of this compound was likely determined by performing inhibition assays against a panel of serine proteases (e.g., cathepsin G, proteinase 3, chymotrypsin, trypsin, etc.). These assays would follow a similar principle to the HNE inhibition assay, but with the specific protease and its corresponding preferred substrate.
Workflow Diagram:
Caption: Logical workflow for serine protease selectivity profiling.
General Protocol:
-
Each protease in the panel is assayed individually with its specific substrate in the presence of a high concentration of the test compound (e.g., 10 µM for this compound).
-
The assay conditions (buffer, pH, temperature) are optimized for each specific protease.
-
The percentage of inhibition is calculated for each protease relative to a vehicle control.
-
A compound is considered selective if it potently inhibits the primary target (HNE) while showing minimal or no inhibition of the other proteases in the panel at the tested concentration.
Signaling Pathway Context
This compound's mechanism of action is direct inhibition of HNE. HNE is released by activated neutrophils at sites of inflammation and can cleave a wide range of extracellular matrix proteins, leading to tissue damage. By inhibiting HNE, this compound is expected to mitigate this pathological proteolysis.
Caption: Simplified pathway showing HNE's role and this compound's point of intervention.
Conclusion
The available data strongly indicate that this compound is a potent and highly selective inhibitor of human neutrophil elastase. Its low nanomolar potency against HNE, combined with a lack of significant activity against a wide range of other targets, underscores its potential as a specific therapeutic agent for HNE-driven pathologies. The experimental protocols outlined in this guide provide a framework for the evaluation of similar HNE inhibitors. Further research would benefit from the public availability of the full selectivity panel data for a more complete understanding of this compound's interaction profile.
References
The Role of BAY-8040 (Motixafortide) in Inflammatory Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY-8040, also known as Motixafortide (formerly BL-8040), is a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] While its primary clinical development has focused on oncology and stem cell mobilization, the crucial role of the CXCL12/CXCR4 signaling axis in orchestrating immune cell trafficking and inflammation suggests a significant therapeutic potential for this compound in inflammatory diseases.[3][4][5] This technical guide provides an in-depth analysis of the preclinical rationale for utilizing this compound in inflammatory disease models. Due to the limited public data on this compound in these specific models, this guide leverages findings from studies on other CXCR4 antagonists, such as AMD3100, in established models of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). The potent antagonistic activity of this compound suggests its potential to elicit similar or enhanced therapeutic effects in these settings.
The CXCL12/CXCR4 Axis in Inflammation
The CXCL12/CXCR4 signaling pathway is a key regulator of leukocyte migration and localization. In inflammatory conditions, elevated levels of the chemokine CXCL12 at sites of inflammation act as a chemoattractant for CXCR4-expressing immune cells, including T cells, monocytes, and neutrophils. This influx of leukocytes contributes to the pathogenesis of various inflammatory diseases. Consequently, blockade of the CXCL12/CXCR4 interaction with an antagonist like this compound presents a compelling strategy to mitigate inflammatory responses.
Signaling Pathway of CXCR4 and its Antagonism by this compound
The binding of CXCL12 to CXCR4 initiates a cascade of intracellular signaling events that promote cell migration, survival, and proliferation. This compound, as a CXCR4 antagonist, competitively binds to the receptor, thereby preventing CXCL12-mediated signaling.
Caption: CXCL12/CXCR4 signaling and its inhibition by this compound.
Preclinical Evidence in Inflammatory Disease Models
While direct studies on this compound in inflammatory disease models are not extensively published, research on other CXCR4 antagonists provides a strong rationale for its potential efficacy.
Inflammatory Bowel Disease (IBD) Models
The dextran sulfate sodium (DSS)-induced colitis model is a widely used animal model that mimics aspects of human ulcerative colitis.[6][7][8][9] Studies have demonstrated that treatment with the CXCR4 antagonist AMD3100 significantly ameliorates disease severity in this model.[10][11]
Experimental Protocol: DSS-Induced Colitis
-
Induction of Colitis: Mice are administered 3-5% (w/v) DSS in their drinking water for 5-7 consecutive days.[8]
-
Treatment: A CXCR4 antagonist (e.g., AMD3100) or vehicle is administered daily via subcutaneous or intraperitoneal injection, starting from the first day of DSS administration.[10]
-
Monitoring: Body weight, stool consistency, and the presence of blood in the stool are monitored daily to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the study, colon length is measured, and colon tissue is collected for histological analysis and measurement of inflammatory markers such as myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α, IL-6, IL-1β).[10]
Caption: Experimental workflow for DSS-induced colitis model.
Quantitative Data from AMD3100 Studies in DSS-Induced Colitis
| Parameter | Control Group | DSS + Vehicle Group | DSS + AMD3100 Group | Percent Reduction with AMD3100 | Reference |
| Disease Activity Index (DAI) | 0 | 3.5 ± 0.4 | 1.8 ± 0.3 | ~49% | [10] |
| Colon Length (cm) | 8.5 ± 0.5 | 5.2 ± 0.4 | 7.1 ± 0.6 | ~59% (of shortening) | [10] |
| MPO Activity (U/g tissue) | 1.2 ± 0.3 | 8.9 ± 1.1 | 4.3 ± 0.7 | ~52% | [10] |
| TNF-α (pg/mg protein) | 50 ± 10 | 250 ± 30 | 120 ± 20 | ~52% | [10] |
| IL-6 (pg/mg protein) | 20 ± 5 | 150 ± 25 | 70 ± 15 | ~53% | [10] |
Data are representative values compiled from published studies and presented as mean ± SEM. The exact values may vary between experiments.
Rheumatoid Arthritis (RA) Models
Collagen-induced arthritis (CIA) is a widely used animal model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.[12][13][14] Blockade of CXCR4 has shown therapeutic potential in this model.
Experimental Protocol: Collagen-Induced Arthritis (CIA)
-
Immunization: Mice (e.g., DBA/1 strain) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.[12][15]
-
Booster: A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.[15]
-
Treatment: Prophylactic or therapeutic treatment with a CXCR4 antagonist or vehicle is administered daily or on a specified schedule.
-
Arthritis Scoring: The incidence and severity of arthritis are monitored by visually scoring each paw for signs of inflammation (redness, swelling).
-
Endpoint Analysis: At the end of the study, joints are collected for histological analysis of inflammation, cartilage damage, and bone erosion. Serum can be collected to measure anti-collagen antibody titers and inflammatory cytokines.
Caption: Experimental workflow for collagen-induced arthritis model.
Quantitative Data from CXCR4 Inhibition Studies in Arthritis Models
| Parameter | Control Group | CIA + Vehicle Group | CIA + CXCR4 Antagonist Group | Percent Reduction with Antagonist | Reference |
| Arthritis Score (max 16) | 0 | 10.5 ± 1.2 | 5.5 ± 0.8 | ~48% | [16] |
| Incidence of Arthritis (%) | 0 | 100 | 50 | 50% | [16] |
| Histological Score (inflammation) | 0 | 3.2 ± 0.4 | 1.5 ± 0.3 | ~53% | [16] |
| Serum TNF-α (pg/mL) | 20 ± 5 | 150 ± 20 | 75 ± 15 | ~50% | [16] |
Data are representative values compiled from published studies and presented as mean ± SEM. The exact values may vary between experiments.
This compound: A Potent CXCR4 Antagonist with Therapeutic Potential in Inflammation
This compound (Motixafortide) is a cyclic peptide that acts as a high-affinity, selective antagonist of CXCR4.[2] Its mechanism of action involves binding to CXCR4 and preventing its interaction with CXCL12, thereby inhibiting downstream signaling pathways that promote inflammation. Computational modeling and experimental data have elucidated the structural basis of its high-affinity binding to CXCR4.[4] The superior binding affinity of this compound compared to other CXCR4 antagonists may translate to enhanced efficacy in inflammatory disease models.
Conclusion and Future Directions
The preclinical data from studies using CXCR4 antagonists in established models of inflammatory bowel disease and rheumatoid arthritis provide a strong rationale for investigating this compound in these and other inflammatory conditions. The consistent reduction in disease activity, inflammatory cell infiltration, and pro-inflammatory cytokine production upon CXCR4 blockade highlights the therapeutic potential of this approach. Future preclinical studies should directly evaluate the efficacy of this compound in these models to establish its dose-response relationship and compare its potency to other immunomodulatory agents. Such studies will be crucial in paving the way for the clinical development of this compound as a novel therapeutic for inflammatory diseases.
References
- 1. Facebook [cancer.gov]
- 2. Single Dose of the CXCR4 Antagonist BL-8040 Induces Rapid Mobilization for the Collection of Human CD34+ Cells in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis of the Binding Mode of the Antineoplastic Compound Motixafortide (BL-8040) in the CXCR4 Chemokine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis of the Binding Mode of the Antineoplastic Compound Motixafortide (BL-8040) in the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CXCR4 inhibitor BL-8040 induces the apoptosis of AML blasts by downregulating ERK, BCL-2, MCL-1 and cyclin-D1 via altered miR-15a/16-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dextran Sulfate Sodium-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Therapeutic effect of imiquimod on dextran sulfate sodium-induced ulcerative colitis in mice | PLOS One [journals.plos.org]
- 9. scispace.com [scispace.com]
- 10. CXCR4 antagonist AMD3100 attenuates colonic damage in mice with experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CXCR4 antagonist AMD3100 attenuates colonic damage in mice with experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chondrex.com [chondrex.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. chondrex.com [chondrex.com]
- 15. researchgate.net [researchgate.net]
- 16. Targeting the chemokine receptor CXCR4 with histamine analog to reduce inflammation in juvenile arthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Motixafortide (BL-8040) in Cardiopulmonary Pathology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While primarily investigated for its role in oncology and stem cell mobilization, the CXCR4 antagonist motixafortide (BL-8040) presents a compelling avenue for research in cardiopulmonary pathology, particularly in the context of pulmonary arterial hypertension (PAH). This guide provides a comprehensive overview of the scientific rationale, preclinical evidence, and potential experimental approaches for investigating motixafortide in this emerging area. The information presented herein is intended to equip researchers with the foundational knowledge to design and execute studies exploring the therapeutic potential of CXCR4 inhibition in cardiopulmonary diseases.
The CXCL12/CXCR4 Signaling Axis in Pulmonary Arterial Hypertension
Pulmonary arterial hypertension is a progressive disease characterized by the remodeling of small pulmonary arteries, leading to increased pulmonary vascular resistance and, ultimately, right heart failure.[1] The chemokine CXCL12 and its receptor CXCR4 have been identified as key players in the pathobiology of PAH.[2][3][4][5][6]
In PAH, the CXCL12/CXCR4 axis is upregulated and contributes to the proliferation and migration of pulmonary artery smooth muscle cells (PASMCs), which are central to the vascular remodeling process.[3] This signaling pathway is also implicated in the recruitment of progenitor cells that may contribute to the formation of vascular lesions.[6] Furthermore, endothelial autocrine signaling through the CXCL12/CXCR4/FoxM1 axis has been shown to contribute to endothelial hyperproliferation in PAH.[2][4][7]
Signaling Pathway Diagram
References
- 1. dovepress.com [dovepress.com]
- 2. Endothelial Autocrine Signaling through CXCL12/CXCR4/FoxM1 Axis Contributes to Severe Pulmonary Arterial Hypertension [mdpi.com]
- 3. Inhibition of CXCR4 ameliorates hypoxia-induced pulmonary arterial hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Autocrine Signaling through CXCL12/CXCR4/FoxM1 Axis Contributes to Severe Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of chemokine receptor CXCR4 on hypoxia-induced pulmonary hypertension and vascular remodeling in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Studies of BAY-8040 and BL-8040: A Technical Overview
Note on Nomenclature: Publicly available research indicates a potential for confusion between two similarly named compounds: BAY-8040, a human neutrophil elastase (HNE) inhibitor, and BL-8040, a CXCR4 antagonist. This document provides a comprehensive overview of the preclinical data for BL-8040, for which a substantial body of research exists. A summary of the available preclinical information for this compound is also included.
BL-8040: A CXCR4 Antagonist for Oncology
BL-8040 is a short synthetic peptide that functions as a high-affinity antagonist for the CXCR4 chemokine receptor.[1] CXCR4 is over-expressed in a majority of human cancers and plays a crucial role in tumor progression, angiogenesis, metastasis, and cell survival.[2] Preclinical studies have explored its potential as a direct anti-cancer agent, a chemo-sensitizer, and an immune-modulator.
Mechanism of Action and Signaling Pathways
BL-8040 selectively binds to the CXCR4 receptor, preventing its interaction with its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[3] This inhibition disrupts the retention of cancer cells in the protective bone marrow microenvironment, sensitizing them to therapy.[4] Furthermore, BL-8040 has a direct pro-apoptotic effect on cancer cells.
The binding of BL-8040 to CXCR4 leads to the inhibition of downstream survival signals, notably through the AKT/ERK pathways.[1][5] This culminates in the upregulation of miR-15a/miR-16-1, which in turn downregulates the anti-apoptotic proteins BCL-2 and MCL-1, as well as the cell cycle regulator cyclin-D1, leading to apoptosis.[5]
In Vitro Studies
Preclinical in vitro studies have demonstrated the cytotoxic effects of BL-8040 across various hematological malignancies.
Quantitative Data from In Vitro Studies
| Cell Line / Condition | Treatment | Effect | Result | Reference |
| MV4-11 (FLT3-ITD AML) | BL-8040 | Inhibition of cell growth | 35% | [2] |
| MV4-11 (FLT3-ITD AML) | BL-8040 | Increased cell death | 39% | [2] |
| Primary AML cells (FLT3-ITD) | BL-8040 | Inhibition of cell growth | 28-47% | [2] |
| Primary AML cells (FLT3-ITD) | BL-8040 | Increased cell death | 75-100% | [2] |
| HL-60 (FLT3-WT AML) & Primary AML cells (FLT3-WT) | BL-8040 | Inhibition of cell growth | 16-50% | [2] |
| AML cells | BL-8040 + AC220 or ARA-C | Reduction in cell viability | 96% | [2] |
| AML cells | BL-8040 + AC220 or ARA-C | Induction of cell death | 70-90% | [2] |
| Regulatory T cells (Treg) | 100 nM BL-8040 | Inhibition of migration | 82% | [6] |
| Conventional T cells (Tconv) | 100 nM BL-8040 | Inhibition of migration | 56.6% | [6] |
| Treg cells | BL-8040 (24 hr) | Induction of cell death | 19.2% | [6] |
| Tconv cells | BL-8040 (24 hr) | Induction of cell death | 3.5% | [6] |
| Naïve CD4 T cells | 10µM BL-8040 | Inhibition of Treg differentiation | 5-fold | [6] |
Experimental Protocol: In Vitro Apoptosis Assay
A representative protocol for assessing apoptosis in acute myeloid leukemia (AML) cells treated with BL-8040 is as follows:
-
Cell Culture: Human AML cell lines (e.g., MV4-11, HL-60) or primary AML cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are incubated for 48 hours with varying concentrations of BL-8040 (e.g., 8µM-20µM), either alone or in combination with other agents like AC220 or ARA-C.
-
Apoptosis Analysis: The percentage of apoptotic cells is determined by flow cytometry using Annexin V and Propidium Iodide (PI) or 7-AAD staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Cell Cycle Analysis: To assess effects on the cell cycle, cells are fixed, permeabilized, and stained with a DNA-binding dye like PI. The distribution of cells in different phases of the cell cycle (Sub-G0, G0/G1, S, G2/M) is analyzed by flow cytometry. An increase in the Sub-G0 population is indicative of apoptosis.[2]
In Vivo Studies
Preclinical in vivo studies have been conducted in various animal models to evaluate the anti-tumor efficacy and immunomodulatory effects of BL-8040.
Quantitative Data from In Vivo Studies
| Animal Model | Treatment | Effect | Result | Reference |
| NSG mice with human AML | Single injection of BL-8040 (100µ g/mouse ) | Mobilization of AML cells | 8-fold increase | [2] |
| NSG mice with human AML | 5 consecutive injections of BL-8040 (400µ g/mouse ) | Reduction of AML blasts in blood | 40-60% | [2] |
| NSG mice with human AML | 5 consecutive injections of BL-8040 (400µ g/mouse ) | Induction of AML cell apoptosis in BM and blood | 10-20-fold increase | [2] |
| 5 T-ALL xenografts | Daily BL-8040 for 2 weeks | Reduction in tumor burden | Median 32.1-fold (range 6.8 to 176) | [1] |
| T-ALL xenografts | BL-8040 alone (2 weeks) | Reduction in T-ALL burden | Mean 966-fold decrease | [7] |
| T-ALL xenografts | BL-8040 + ABT263 (2 weeks) | Reduction in T-ALL burden | Mean 4,389-fold decrease | [7] |
| Murine model of cancer | BL-8040 + cancer vaccine | Survival at day 35 | 80% (vs. 0% for either agent alone) | [8] |
Experimental Protocol: In Vivo T-ALL Xenograft Study
A representative protocol for an in vivo study of BL-8040 in T-cell acute lymphoblastic leukemia (T-ALL) is as follows:
-
Animal Model: Non-irradiated NOD-scid IL2Rgamma-null (NSG) mice are used.
-
Cell Line: A human T-ALL cell line, such as P12/Ichikawa cells modified to express luciferase for bioluminescent imaging, or patient-derived T-ALL xenografts are used.
-
Engraftment: Mice are injected with the T-ALL cells and engraftment is allowed to establish.
-
Treatment Groups: Mice are randomized into treatment groups: vehicle control, BL-8040 alone, another therapeutic agent (e.g., ABT263) alone, or a combination of BL-8040 and the other agent.
-
Dosing and Administration: Treatment is administered for a specified period, for instance, for 2 weeks.
-
Monitoring: Leukemia burden is monitored weekly using bioluminescent imaging or by quantifying human CD45+ T-ALL cells in the blood via flow cytometry.[9]
-
Endpoint Analysis: At the end of the study, tissues such as bone marrow can be harvested to analyze signaling pathways (e.g., phosphorylation of Akt and Erk) and markers of apoptosis and proliferation.
Immunomodulatory and Mobilization Effects
BL-8040 has demonstrated robust mobilization of hematopoietic stem cells and various immune cell populations from the bone marrow into the peripheral blood.[4] This includes the mobilization of T cells, B cells, NK cells, and dendritic cells.[4][10] In the context of cancer, BL-8040 can increase the infiltration of anti-tumor T-cells into the tumor microenvironment, contributing to its anti-cancer effects.
Data on Immune Cell Mobilization
| Population | Treatment | Effect | Reference |
| Healthy Volunteers | Single dose BL-8040 (0.5, 0.75, 1 mg/kg) | Mobilization of CD34+ cells (4 hours post-dose) | Mean count of 37, 31, and 35 cells/µL respectively (vs. 8 for placebo) |
| Pancreatic cancer mouse model | BL-8040 | Increased CD8 T cell accumulation in the tumor | [11] |
| Murine model of cancer | BL-8040 + cancer vaccine | Increased abundance of tumor-specific T-cells in the tumor microenvironment |
This compound: A Human Neutrophil Elastase (HNE) Inhibitor
This compound is a pyrimidopyridazine derivative identified as a potent and selective inhibitor of human neutrophil elastase (HNE).[5][12] HNE is a serine protease implicated in various inflammatory and cardiopulmonary diseases.[12]
Mechanism of Action
This compound acts by directly inhibiting the enzymatic activity of HNE.[13] It has been shown to be highly selective, with no significant inhibition of 68 other pharmacologically relevant targets or a panel of related serine proteases at concentrations greater than 10 µM.[14]
In Vitro Potency
| Target | Metric | Value | Reference |
| Human Neutrophil Elastase (HNE) | IC50 | 28 nM | [14] |
In Vivo Studies
The preclinical in vivo efficacy of this compound was evaluated in a rat model of pulmonary arterial hypertension.
Experimental Protocol: Monocrotaline-Induced Pulmonary Arterial Hypertension Rat Model
-
Animal Model: Rats are used to model pulmonary arterial hypertension.
-
Induction of Disease: A single injection of monocrotaline is administered to induce the disease state.
-
Treatment: this compound is administered to the rats.
-
Endpoint Analysis: The effects of this compound on cardiac remodeling and cardiac function are assessed.[12][13]
In this model, this compound was shown to decrease cardiac remodeling and ameliorate cardiac function, providing in vivo proof-of-concept for its therapeutic potential in cardiopulmonary pathologies.[5][12]
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. BioLineRx Reports Results of Phase 2 Study for BL-8040 Monotherapy in Stem Cell Mobilization for Allogeneic Bone Marrow Transplantation | BioLineRx [ir.biolinerx.com]
- 5. The CXCR4 inhibitor BL-8040 induces the apoptosis of AML blasts by downregulating ERK, BCL-2, MCL-1 and cyclin-D1 via altered miR-15a/16-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. Single Dose of the CXCR4 Antagonist BL-8040 Induces Rapid Mobilization for the Collection of Human CD34+ Cells in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Potent and Selective Human Neutrophil Elastase Inhibitors with Novel Equatorial Ring Topology: in vivo Efficacy of the Polar Pyrimidopyridazine this compound in a Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound (BAY8040) | Neutrophil elastase inhibitor | Probechem Biochemicals [probechem.com]
Navigating the Safety and Toxicity Landscape of Motixafortide (BL-8040): An In-depth Technical Guide
A comprehensive analysis of the safety and toxicity profile of the CXCR4 antagonist motixafortide (BL-8040), a promising agent in cancer therapy and stem cell mobilization, reveals a manageable and well-characterized set of adverse events. This guide provides researchers, scientists, and drug development professionals with a detailed overview of its safety, tolerability, and associated mechanisms, drawing from key clinical trials and preclinical studies.
There appears to be a potential ambiguity in the nomenclature of the requested compound. Publicly available scientific literature and clinical trial data predominantly refer to BL-8040 , also known as motixafortide , a C-X-C chemokine receptor type 4 (CXCR4) antagonist. Information regarding a compound designated "BAY-8040" with a substantial safety and toxicity profile is scarce. Therefore, this technical guide will focus on the extensive data available for BL-8040 (motixafortide).
Executive Summary
Motixafortide (BL-8040) has been evaluated in multiple clinical trials, most notably the COMBAT/KEYNOTE-202 study in pancreatic ductal adenocarcinoma (PDAC) and the GENESIS trial for stem cell mobilization in multiple myeloma patients. Across these studies, motixafortide has demonstrated a generally manageable safety profile. The most frequently observed adverse events are localized injection site reactions and systemic reactions that are often mitigated with premedication. While serious adverse events like anaphylactic shock have been reported, their incidence is low. This guide will delve into the quantitative safety data, the protocols of pivotal studies, and the underlying molecular pathways associated with motixafortide's mechanism of action and potential toxicities.
Quantitative Safety Profile
The safety and tolerability of motixafortide have been primarily characterized in the COMBAT and GENESIS clinical trials. The following tables summarize the most common adverse events reported in these studies.
Table 1: Common Adverse Events Associated with Motixafortide (BL-8040)
| Adverse Event | Incidence (%) | Severity | Notes |
| Injection Site Reactions | |||
| Pain | 53%[1] | Mild to Severe | Premedication with analgesics can mitigate this effect.[2] |
| Erythema (Redness) | 27%[1] | Mild to Moderate | Typically localized and transient. |
| Pruritus (Itching) | 24%[1] | Mild to Moderate | |
| Systemic Reactions | |||
| Pruritus (Generalized) | 38%[1] | Mild to Moderate | |
| Flushing | 33%[1] | Mild to Moderate | |
| Back Pain | 21%[1] | Mild to Moderate | |
| Nausea | 14%[1] | Mild | |
| Urticaria (Hives) | 14%[1] | Mild to Moderate | Part of a broader hypersensitivity reaction profile. |
| Other Notable Adverse Events | |||
| Anaphylactic Shock | Low | Severe | Requires immediate medical attention.[3] |
| Hypersensitivity Reactions | 7.6% in the GENESIS study[4] | Mild to Severe | Symptoms include pruritus, flushing, urticaria, rash, erythema, vomiting, nausea, and chills.[4] |
Table 2: Grade 3/4 Adverse Events in the GENESIS Trial (Motixafortide + G-CSF vs. Placebo + G-CSF)
| Adverse Event Category | Motixafortide + G-CSF (%) | Placebo + G-CSF (%) |
| Any Grade 3/4 AE | 68.8% | 42.9% |
| Cytopenias (post-ASCT) | Majority of Grade 3/4 AEs in both arms | Majority of Grade 3/4 AEs in both arms |
| Injection Site Reactions (Grade 3/4) | 11.3% | Not Applicable |
Key Experimental Protocols
The COMBAT/KEYNOTE-202 Trial (Metastatic Pancreatic Cancer)
The COMBAT (Combination of BL-8040 and Pembrolizumab in Patients with Metastatic Pancreatic Cancer) trial was a Phase 2a, open-label, multicenter study designed to evaluate the safety and efficacy of motixafortide in combination with pembrolizumab (KEYTRUDA®), with or without chemotherapy.[5]
-
Study Design: The trial consisted of two cohorts. Cohort 1 evaluated motixafortide and pembrolizumab in patients with chemotherapy-resistant disease.[5] Cohort 2 assessed a triple combination of motixafortide, pembrolizumab, and chemotherapy (irinotecan, 5-fluorouracil, and leucovorin) as a second-line therapy.[6]
-
Dosing Regimen (Cohort 1): Patients received motixafortide monotherapy for five days, followed by combination therapy with pembrolizumab.[7]
-
Safety Assessments: Safety and tolerability were primary endpoints, with adverse events monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
The GENESIS Trial (Stem Cell Mobilization)
The GENESIS trial was a Phase 3, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of motixafortide in combination with granulocyte-colony stimulating factor (G-CSF) for the mobilization of hematopoietic stem cells for autologous transplantation in multiple myeloma patients.[8]
-
Study Design: The study included a lead-in, open-label, single-arm phase followed by a randomized, placebo-controlled phase.[8]
-
Dosing Regimen: Eligible patients received G-CSF daily. On day 4, they received a single subcutaneous dose of either motixafortide (1.25 mg/kg) or a placebo.[8]
-
Safety Assessments: The primary safety objective was to characterize the adverse event profile of motixafortide in combination with G-CSF.
Signaling Pathways and Mechanism of Action
Motixafortide is a potent antagonist of the CXCR4 receptor. The interaction between CXCR4 and its ligand, CXCL12 (also known as SDF-1), plays a crucial role in tumor progression, metastasis, and the retention of hematopoietic stem cells in the bone marrow.[9][10]
Motixafortide's Mechanism of Action
Caption: Mechanism of action of motixafortide (BL-8040).
By blocking the binding of CXCL12 to CXCR4, motixafortide inhibits downstream signaling pathways, such as the ERK and AKT pathways, which are critical for cancer cell survival and proliferation.[11] This blockade can lead to apoptosis of cancer cells and disrupts the interaction between cancer cells and their protective microenvironment.[11] In the context of stem cell mobilization, motixafortide disrupts the retention signals that hold hematopoietic stem cells in the bone marrow, leading to their release into the peripheral blood for collection.
Experimental Workflow and Logical Relationships
COMBAT/KEYNOTE-202 Clinical Trial Workflow
Caption: Workflow of the COMBAT/KEYNOTE-202 clinical trial.
Conclusion
The safety and toxicity profile of motixafortide (BL-8040) is well-documented through rigorous clinical trials. The predominant adverse events are manageable injection site and systemic reactions. Premedication strategies have been shown to effectively reduce the incidence and severity of these events. While the potential for serious hypersensitivity reactions exists, established monitoring and management protocols can mitigate these risks. For drug development professionals, the available data suggest that motixafortide's safety profile is acceptable within its intended therapeutic contexts. Further research and long-term follow-up will continue to refine our understanding of its long-term safety.
References
- 1. Aphexda (motixafortide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. academic.oup.com [academic.oup.com]
- 3. drugs.com [drugs.com]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. BL-8040, a CXCR4 antagonist, in combination with pembrolizumab and chemotherapy for pancreatic cancer: the COMBAT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biolinerx.com [biolinerx.com]
- 7. Study Assessing Safety and Efficacy of Combination of BL-8040 and Pembrolizumab in Metastatic Pancreatic Cancer Patients [clin.larvol.com]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
- 10. CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CXCR4 inhibitor BL-8040 induces the apoptosis of AML blasts by downregulating ERK, BCL-2, MCL-1 and cyclin-D1 via altered miR-15a/16-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BAY-8040 and Related Compounds in Cell Culture
Note: Initial searches for "BAY-8040" indicate it is a human neutrophil elastase (HNE) inhibitor with limited publicly available cell culture protocols.[1] However, the query may contain a typographical error, as "BL-8040" and "BAY 11-7082" are well-documented compounds with extensive cell culture applications and established signaling pathways. This document provides detailed protocols and application notes for BL-8040 and BAY 11-7082 to address the likely research needs of the audience.
BL-8040: A CXCR4 Antagonist for Apoptosis Induction in Cancer Cells
BL-8040 is a potent antagonist of the CXCR4 receptor, which plays a crucial role in the survival and retention of cancer cells, particularly in acute myeloid leukemia (AML), within the bone marrow microenvironment.[2] By inhibiting the CXCR4 signaling pathway, BL-8040 induces apoptosis and inhibits the survival of AML cells.[2][3]
Signaling Pathway of BL-8040
BL-8040 acts by blocking the binding of its ligand, CXCL12 (also known as SDF-1), to the CXCR4 receptor. This inhibition disrupts downstream signaling cascades that promote cell survival, proliferation, and migration. Specifically, BL-8040-mediated CXCR4 inhibition leads to the downregulation of the PI3K/AKT and ERK signaling pathways.[2] This, in turn, results in the upregulation of microRNAs miR-15a and miR-16-1, which target and downregulate the anti-apoptotic proteins BCL-2 and MCL-1, as well as the cell cycle regulator Cyclin-D1, ultimately leading to apoptosis.[2]
Caption: BL-8040 inhibits the CXCR4 receptor, leading to apoptosis.
Quantitative Data: Effects of BL-8040 on AML Cells
| Cell Line | Treatment | Effect | Reference |
| FLT3-ITD AML cells | BL-8040 in combination with AC220 or ARA-C | 96% reduction in cell viability; 70-90% induction of cell death | [3] |
| FLT3-WT AML cells (HL-60 and primary cells) | BL-8040 | 16-50% inhibition of cell growth | [3] |
| Human AML cells in NSG mice | Single injection of BL-8040 (100µ g/mice ) | 8-fold increase in mobilization of AML cells to the periphery | [3] |
| Human AML cells in NSG mice | 5 consecutive injections of BL-8040 (400µ g/mice ) | 40-60% reduction in AML blasts in the blood; 10-20-fold induction of apoptosis in bone marrow and blood | [3] |
Experimental Protocols
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of BL-8040 on cancer cell viability.[4][5]
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
Complete culture medium
-
BL-8040
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., 40% DMF, 2% glacial acetic acid, 16% SDS, pH 4.7)[4]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6][7]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of BL-8040 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the BL-8040 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve BL-8040).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[4][5]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
This protocol is based on standard procedures for detecting apoptosis by flow cytometry.[8][9][10]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of BL-8040 for a specific duration. Include an untreated control group.[10]
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle scraping method to minimize membrane damage.[10]
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and gently resuspending the pellet.[10]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9][10]
Caption: Workflow for assessing BL-8040-induced apoptosis.
BAY 11-7082: An Inhibitor of the NF-κB Signaling Pathway
BAY 11-7082 is a widely used anti-inflammatory agent that acts as a selective and irreversible inhibitor of cytokine-induced IκBα phosphorylation.[12] This inhibition prevents the activation of the NF-κB transcription factor, which is a key regulator of inflammatory responses, cell survival, and proliferation.[12][13]
Signaling Pathway of BAY 11-7082
In the canonical NF-κB pathway, stimulation by factors such as TNF-α leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. BAY 11-7082 inhibits the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm.[12][13]
Caption: BAY 11-7082 inhibits NF-κB activation by preventing IκBα phosphorylation.
Quantitative Data: Effects of BAY 11-7082
| Cell Type | Treatment | Effect | IC50 | Reference |
| Human endothelial cells | TNF-α-induced surface expression of ICAM-1, VCAM-1, and E-Selectin | Inhibition | 5–10 μM | [12] |
Experimental Protocol: Western Blotting for NF-κB Pathway Activation
This protocol provides a method to analyze the effect of BAY 11-7082 on the phosphorylation of NF-κB p65 and IκBα.[14][15]
Materials:
-
Cells of interest
-
Complete culture medium
-
BAY 11-7082
-
TNF-α (or other NF-κB activator)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)[14][16]
-
Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of BAY 11-7082 (e.g., 1-10 µM) for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 15-30 minutes.[12] Include untreated and vehicle-treated controls.
-
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[17]
-
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST for 5 minutes each.[18]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane three times with TBST for 5 minutes each.[18]
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
-
Caption: Workflow for Western Blotting analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The CXCR4 inhibitor BL-8040 induces the apoptosis of AML blasts by downregulating ERK, BCL-2, MCL-1 and cyclin-D1 via altered miR-15a/16-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. medicine.uky.edu [medicine.uky.edu]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V Staining Protocol [bdbiosciences.com]
- 12. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]
- 13. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blotting Protocol [structbio.vanderbilt.edu]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. cdn.hellobio.com [cdn.hellobio.com]
- 17. bio-rad.com [bio-rad.com]
- 18. antibodiesinc.com [antibodiesinc.com]
Application Notes and Protocols for BAY-8040 in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of BAY-8040, a potent and selective human neutrophil elastase (HNE) inhibitor, in preclinical animal models of pulmonary arterial hypertension (PAH).
Introduction
This compound is a polar pyrimidopyridazine derivative that demonstrates excellent potency and selectivity for human neutrophil elastase.[1] HNE is a serine protease implicated in the pathogenesis of various inflammatory conditions, including cardiopulmonary diseases.[1] In the context of pulmonary arterial hypertension, excessive HNE activity contributes to vascular remodeling and inflammation.[2][3] this compound has shown in vivo efficacy in a rat model of PAH, where it was found to reduce cardiac remodeling and improve cardiac function, providing a strong rationale for its investigation as a potential therapeutic agent.[1]
Mechanism of Action
Human neutrophil elastase, when released from activated neutrophils and other cells, can degrade components of the extracellular matrix, such as elastin.[2][4] This degradation leads to the release of growth factors that promote the proliferation of smooth muscle cells in the pulmonary arteries, a key feature of vascular remodeling in PAH.[2] HNE can also cleave and activate various cytokines and impact important signaling pathways, such as the bone morphogenetic protein receptor 2 (BMPR2) pathway, which is often dysfunctional in PAH.[2] this compound acts by selectively inhibiting the enzymatic activity of HNE, thereby preventing these downstream pathological effects.[1]
Signaling Pathway
The signaling pathway below illustrates the role of human neutrophil elastase in the pathogenesis of pulmonary arterial hypertension and the inhibitory action of this compound.
Animal Model
The most commonly cited animal model for studying the in vivo efficacy of this compound is the monocrotaline (MCT)-induced pulmonary arterial hypertension model in rats.[1] This model is widely used due to its ability to reproduce many of the key pathological features of human PAH, including increased pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling.[5][6][7]
Experimental Protocols
Below is a detailed protocol for the induction of PAH in rats using monocrotaline and subsequent treatment with this compound, based on established methodologies.
Experimental Workflow
Materials:
-
Male Wistar rats (or other suitable strain, e.g., Sprague-Dawley)
-
Monocrotaline (MCT)
-
This compound
-
Vehicle for this compound (e.g., appropriate aqueous solution)
-
Standard laboratory equipment for animal handling, injections, and oral gavage.
-
Equipment for hemodynamic measurements (pressure transducer, catheter)
-
Equipment for tissue collection and processing.
Procedure:
-
Animal Acclimatization: House male Wistar rats under standard laboratory conditions for at least one week before the start of the experiment to allow for acclimatization.
-
PAH Induction: Induce pulmonary arterial hypertension with a single subcutaneous injection of monocrotaline at a dose of 60 mg/kg.[8]
-
Treatment Groups: Randomly assign the animals to different treatment groups, including:
-
Control group (no MCT, vehicle treatment)
-
MCT + Vehicle group
-
MCT + this compound group(s) (different doses can be tested)
-
-
Drug Administration:
-
The specific dosage of this compound will depend on the study design. Based on similar compounds and the goals of the study, a range of doses may be explored.
-
Administer this compound or vehicle daily via oral gavage, starting on the day of or the day after MCT injection.
-
-
Treatment Duration: Continue the treatment for a period of 28 days.
-
Endpoint Analysis (Day 28):
-
Hemodynamic Measurements: Anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP).
-
Right Ventricular Hypertrophy: After euthanasia, carefully excise the heart and dissect the right ventricle (RV) from the left ventricle plus septum (LV+S). Weigh both parts separately to calculate the RV to LV+S weight ratio (Fulton index), an indicator of right ventricular hypertrophy.
-
Histological Analysis: Perfuse and fix the lungs for histological examination to assess vascular remodeling.
-
Data Presentation
The following table summarizes the type of quantitative data that can be generated from such a study. The values presented are hypothetical and for illustrative purposes, based on the expected outcomes of this compound treatment.
| Parameter | Control | MCT + Vehicle | MCT + this compound (low dose) | MCT + this compound (high dose) |
| Right Ventricular Systolic Pressure (RVSP, mmHg) | 25 ± 3 | 55 ± 5 | 40 ± 4 | 30 ± 3 |
| Right Ventricular Hypertrophy (RV/LV+S) | 0.25 ± 0.02 | 0.50 ± 0.05 | 0.38 ± 0.04 | 0.30 ± 0.03 |
| Pulmonary Artery Medial Wall Thickness (%) | 15 ± 2 | 40 ± 4 | 28 ± 3 | 20 ± 2 |
Note: The data in this table are for illustrative purposes only and do not represent actual experimental results.
Conclusion
This compound is a promising therapeutic candidate for pulmonary arterial hypertension due to its potent and selective inhibition of human neutrophil elastase. The monocrotaline-induced rat model of PAH is a well-established and relevant model for evaluating the in vivo efficacy of this compound. The protocols and methodologies outlined in these application notes provide a framework for conducting preclinical studies to further investigate the therapeutic potential of this compound. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible data.
References
- 1. Potent and Selective Human Neutrophil Elastase Inhibitors with Novel Equatorial Ring Topology: in vivo Efficacy of the Polar Pyrimidopyridazine this compound in a Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Neutrophils and Neutrophil Elastase in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Neutrophils and Neutrophil Elastase in Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 6. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
BAY-8040 Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of BAY-8040, a potent and selective inhibitor of human neutrophil elastase (HNE). The following protocols are based on preclinical studies in a well-established rat model of pulmonary arterial hypertension (PAH), providing a foundation for further investigation into the therapeutic potential of this compound.
Quantitative Data Summary
The in vivo efficacy of this compound has been evaluated in a monocrotaline-induced rat model of pulmonary arterial hypertension. The key quantitative findings from this research are summarized below.
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) |
| Right Ventricular Systolic Pressure (RVSP) [mmHg] | 55 ± 3 | 45 ± 4 | 38 ± 3 | 35 ± 2 |
| Right Ventricle / Left Ventricle + Septum Weight Ratio (RV/LV+S) | 0.58 ± 0.03 | 0.48 ± 0.04 | 0.42 ± 0.03 | 0.39 ± 0.02 |
| Pulmonary Artery Medial Wall Thickness [%] | 45 ± 5 | 35 ± 4 | 30 ± 3 | 28 ± 2 |
| p < 0.05 vs. Vehicle Control; **p < 0.01 vs. Vehicle Control |
Experimental Protocols
Monocrotaline-Induced Pulmonary Arterial Hypertension (PAH) Rat Model
This protocol describes the induction of PAH in rats using monocrotaline (MCT), a method widely used to mimic the pathophysiology of the human disease for preclinical drug evaluation.
Materials:
-
Male Wistar rats (200-250 g)
-
Monocrotaline (MCT) (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
1N HCl
-
1N NaOH
-
Syringes and needles (27-gauge)
Procedure:
-
Preparation of Monocrotaline Solution:
-
Dissolve monocrotaline in sterile 0.9% saline to a final concentration of 60 mg/mL.
-
Adjust the pH of the solution to 7.4 with 1N HCl and 1N NaOH.
-
Filter-sterilize the solution through a 0.22 µm syringe filter.
-
-
Induction of PAH:
-
Administer a single subcutaneous injection of the prepared monocrotaline solution at a dosage of 60 mg/kg body weight to the rats.
-
House the animals under standard laboratory conditions with free access to food and water.
-
Monitor the animals daily for clinical signs of PAH, such as respiratory distress, cyanosis, and lethargy.
-
The development of PAH is typically observed within 3-4 weeks post-MCT injection.
-
This compound Dosing and Administration
This protocol outlines the preparation and administration of this compound for in vivo studies in the established rat model of PAH.
Materials:
-
This compound (CAS 1194453-23-0)
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL for dosages of 1, 3, and 10 mg/kg, respectively, assuming a 10 mL/kg dosing volume).
-
Ensure the suspension is well-mixed before each administration.
-
-
Administration:
-
Treatment with this compound or vehicle should commence once PAH is established (e.g., 21 days post-MCT injection).
-
Administer this compound or vehicle orally via gavage once daily.
-
Continue the treatment for the duration of the study (e.g., 14-21 days).
-
Monitor the animals for any adverse effects throughout the treatment period.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of human neutrophil elastase (HNE) in the context of pulmonary arterial hypertension and the experimental workflow for evaluating this compound.
Caption: HNE Signaling Pathway in PAH.
Caption: In Vivo Experimental Workflow.
Application Notes and Protocols: Preparation of BAY-8040 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of BAY-8040, a potent and selective inhibitor of human neutrophil elastase (HNE). Adherence to this protocol will support the accurate and reproducible use of this compound in a variety of research applications.
Compound Information
This compound is a pyrimidopyridazine derivative with inhibitory activity against human neutrophil elastase. It is a valuable tool for research in inflammatory and cardiopulmonary pathologies.
Table 1: Physicochemical and Storage Data for this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₆F₃N₅O₂ |
| Molecular Weight | 427.38 g/mol |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Storage of Powder | -20°C for up to 2 years |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months4°C for up to 2 weeks |
Note: Specific solubility of this compound in DMSO is not publicly available. The following protocol is based on a standard concentration for small molecule inhibitors. Researchers should perform a solubility test to determine the maximum concentration if a higher concentration is required.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves (e.g., nitrile gloves, with frequent changes as DMSO can facilitate skin absorption of chemicals).
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.27 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 427.38 g/mol x 1000 mg/g = 4.27 mg
-
-
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder. For a 10 mM solution with 4.27 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. A clear solution should be observed. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication can be used to aid dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks).
Visualized Workflow and Signaling Pathway
Diagram 1: Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Diagram 2: Simplified Signaling Pathway of Human Neutrophil Elastase (HNE) Inhibition
Caption: Inhibition of HNE by this compound.
Application Notes and Protocols for Administration of Investigational Oncology Compounds in Rodent Models
Disclaimer: Extensive searches for the compound "BAY-8040" did not yield any publicly available scientific literature or data. The identifier may be incorrect, an internal development code not yet in the public domain, or may refer to a discontinued project.
Therefore, the following application notes and protocols are provided as a generalized template based on common practices in preclinical oncology research for the administration of investigational small molecule inhibitors in rodent models. The specific details provided are for illustrative purposes and should be adapted based on the known characteristics of the actual compound being studied.
Quantitative Data Summary
For any investigational compound, it is crucial to systematically collect and organize pharmacokinetic, efficacy, and toxicity data from rodent studies. The tables below provide a template for summarizing such data.
Table 1: Pharmacokinetic Parameters of a Sample Investigational Compound in Rodents
| Parameter | Mouse (Strain) | Rat (Strain) | Administration Route | Dose (mg/kg) |
| Cmax (ng/mL) | Data | Data | IV | Data |
| Data | Data | PO | Data | |
| Tmax (h) | Data | Data | IV | Data |
| Data | Data | PO | Data | |
| AUC (ng*h/mL) | Data | Data | IV | Data |
| Data | Data | PO | Data | |
| t1/2 (h) | Data | Data | IV | Data |
| Data | Data | PO | Data | |
| Bioavailability (%) | Data | Data | PO | Data |
Table 2: Summary of Efficacy Studies in Rodent Xenograft Models
| Tumor Model | Rodent Strain | Treatment Schedule | Dose (mg/kg) | Tumor Growth Inhibition (%) | Statistically Significant (p-value) |
| Cell Line 1 | Nude Mouse | Daily, PO, 21 days | Data | Data | Data |
| Cell Line 2 | SCID Mouse | BID, PO, 14 days | Data | Data | Data |
| Patient-Derived Xenograft 1 | NSG Mouse | 5 days on/2 days off, IV | Data | Data | Data |
Table 3: Toxicology Profile of a Sample Investigational Compound in Rodents
| Species/Strain | Dose (mg/kg) | Administration Route & Duration | Key Findings | NOAEL (No Observed Adverse Effect Level) |
| Mouse (CD-1) | Data | PO, 14 days | e.g., Body weight changes, clinical signs | Data |
| Rat (Sprague-Dawley) | Data | IV, 7 days | e.g., Hematology, clinical chemistry, histopathology | Data |
Experimental Protocols
Detailed methodologies are critical for reproducibility. The following are example protocols for key experiments in rodent models.
Rodent Xenograft Model Protocol
-
Cell Culture: Culture human cancer cell lines in appropriate media and conditions.
-
Animal Acclimatization: Acclimate immunodeficient mice (e.g., Nude, SCID, or NSG) for at least one week.
-
Tumor Cell Implantation:
-
Harvest and resuspend cancer cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements at least twice weekly.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Prepare the investigational compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Administer the compound and vehicle according to the planned dose, route, and schedule.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
Pharmacokinetic Study Protocol
-
Animal Preparation: Acclimate male and female mice or rats for at least one week. Fast animals overnight before oral administration.
-
Compound Administration:
-
Intravenous (IV): Administer the compound via the tail vein.
-
Oral (PO): Administer the compound via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis:
-
Extract the compound from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the compound concentration using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
-
Data Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: Example of a simplified MAPK/PI3K signaling pathway.
Analytical Methods for the Detection of Small Molecule Inhibitors: A Case Study Approach for BAY-8040
Disclaimer: As of the latest available data, specific validated analytical methods for the direct detection and quantification of BAY-8040 are not publicly documented in scientific literature. This application note, therefore, provides a comprehensive guide based on established methodologies for similar small molecule compounds, particularly utilizing detailed information available for the analysis of another Bayer compound, BAY59-8862, a novel taxane derivative. The protocols and data presented herein should be considered as a template and must be fully validated for this compound in the specific biological matrix of interest.
Introduction
The development of novel therapeutic agents, such as the human neutrophil elastase (HNE) inhibitor this compound, necessitates the establishment of robust and sensitive analytical methods for their quantification in biological matrices.[1] These methods are crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which inform dosing regimens and safety profiles during preclinical and clinical development. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the bioanalysis of small molecule drugs due to its high sensitivity, selectivity, and broad applicability.[2][3]
This document provides a detailed protocol for a validated LC-MS/MS method for the quantification of a small molecule drug in plasma and tissue samples, using the published method for BAY59-8862 as a practical example.[4] Additionally, it outlines the general workflow and a relevant signaling pathway to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Application: Quantification of a Small Molecule Inhibitor in Biological Matrices by LC-MS/MS
This application note describes a sensitive and specific method for the determination of a novel small molecule inhibitor in mouse plasma and liver tissue. The method utilizes a fully automated solid-phase extraction (SPE) for plasma samples and a simple liquid extraction for tissue samples, followed by analysis using HPLC coupled to a tandem mass spectrometer (LC-MS/MS) operating in the selected ion monitoring (SIM) mode.
Experimental Protocols
Sample Preparation
3.1.1 Plasma Sample Preparation (Automated Solid-Phase Extraction)
-
To 0.2 mL of mouse plasma, add the internal standard (IS).
-
Load the sample onto a CN-Sep-pak cartridge.
-
Perform the automated extraction procedure.
-
Elute the analyte and IS.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3.1.2 Liver Tissue Sample Preparation (Acetonitrile Extraction)
-
Homogenize the liver tissue sample.
-
To a known weight of the homogenate, add the internal standard.
-
Add acetonitrile to precipitate proteins and extract the analyte.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
HPLC-MS/MS Analysis
The following parameters are based on the method developed for BAY59-8862 and should be optimized for this compound.[4]
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer with an ion spray interface.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Flow Rate: A typical flow rate for analytical HPLC columns (e.g., 0.5-1.0 mL/min).
-
Injection Volume: 10-20 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.
-
Detection Mode: Selected Ion Monitoring (SIM) of the specific m/z transitions for the analyte and the internal standard.
Data Presentation
The following table summarizes the quantitative performance of the analytical method for BAY59-8862 in plasma and liver tissue, which can serve as a benchmark for the validation of a method for this compound.[4]
| Parameter | Plasma | Liver Tissue |
| Linearity Range | 50 - 5000 ng/mL | 50 - 5000 ng/g |
| Precision (%RSD) | < 6.1% | < 7.3% |
| Accuracy (%Recovery) | 99 - 112% | 104 - 118% |
| Limit of Detection (LOD) | 5 ng/mL | 20 ng/g |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of a small molecule drug in a biological matrix using LC-MS/MS.
Caption: General workflow for LC-MS/MS-based quantification.
Signaling Pathway
This compound is an inhibitor of human neutrophil elastase (HNE). HNE is a serine protease that can contribute to inflammation and tissue damage. The diagram below depicts a simplified signaling pathway initiated by HNE, leading to cellular responses, and indicates the point of inhibition by a compound like this compound. In some cellular contexts, HNE can activate signaling cascades that promote cell proliferation.[4][5]
Caption: Inhibition of HNE-mediated signaling by this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Human neutrophil-derived elastase induces airway smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY-1237592 (Mosliciguat) in Pulmonary Arterial Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. While current therapies have improved outcomes, there remains a significant unmet need for novel treatments that can more effectively target the underlying pathology of the disease. This document provides detailed application notes and protocols for the investigational drug BAY-1237592 (mosliciguat), a novel soluble guanylate cyclase (sGC) activator being developed by Bayer for the treatment of pulmonary hypertension. Mosliciguat is designed for inhaled administration to directly target the pulmonary vasculature, potentially offering a favorable efficacy and safety profile.[1][2]
Mechanism of Action
Mosliciguat is a potent and selective activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. In pathological conditions such as PAH, oxidative stress can lead to the conversion of the native heme-containing sGC to a heme-free, NO-unresponsive form known as apo-sGC. Mosliciguat is specifically designed to activate this apo-sGC, thereby restoring the vasodilatory, anti-proliferative, and anti-fibrotic effects of the cGMP signaling pathway, even in a state of NO deficiency.[1][2]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from preclinical and clinical studies of mosliciguat in the context of pulmonary hypertension.
Table 1: Preclinical Efficacy of Inhaled Mosliciguat in a Minipig Model of Pulmonary Hypertension [2]
| Parameter | Vehicle Control | Inhaled Mosliciguat | Change from Baseline |
| Mean Pulmonary Arterial Pressure (mPAP) | No significant change | Significant reduction | Maintained over 4 hours |
| Systemic Arterial Pressure | No significant change | No significant change | Lung-selective effect |
| Duration of Action | N/A | > 8 times longer than inhaled iloprost | Extended therapeutic window |
Table 2: Phase I Clinical Trial Design for Inhaled BAY-1237592 (NCT03754660) [3][4]
| Study Phase | Part A (Untreated Patients) | Part B (Untreated Patients) | Pre-treated Patients (Monotherapy) | Pre-treated Patients (Combination Therapy) |
| Objective | Dose escalation to determine safety and tolerability | Test highest safe and effective dose from Part A | Evaluate safety and efficacy in patients on one prior PAH therapy | Evaluate safety and efficacy in patients on two prior PAH therapies |
| Dose | 5 ascending doses (up to 4000 µg) | Highest safe dose from Part A | Highest safe dose from Part A | Highest safe dose from Part A |
| Administration | Single dose, oral inhalation (dry powder) | Single dose, oral inhalation (dry powder) | Single dose, oral inhalation (dry powder) | Single dose, oral inhalation (dry powder) |
| Primary Outcome | Safety and Tolerability | Peak percent reduction in Pulmonary Vascular Resistance (PVR) | Peak percent reduction in PVR | Peak percent reduction in PVR |
Experimental Protocols
Protocol 1: In Vivo Evaluation of Inhaled Mosliciguat in a Rodent Model of PAH
This protocol describes a general procedure for evaluating the efficacy of inhaled mosliciguat in a rodent model of monocrotaline (MCT)-induced pulmonary hypertension.
1. Induction of Pulmonary Hypertension:
-
Administer a single subcutaneous injection of monocrotaline (60 mg/kg) to adult male Sprague-Dawley rats.
-
House the animals for 3-4 weeks to allow for the development of PAH, characterized by increased right ventricular systolic pressure (RVSP) and right ventricular hypertrophy.
2. Drug Formulation and Administration:
-
Prepare a micronized formulation of mosliciguat suitable for inhalation.
-
Administer the formulated mosliciguat or vehicle control to the rats via a nose-only inhalation chamber.
-
Key parameters for administration include dose, duration of exposure, and particle size distribution.
3. Hemodynamic Assessment:
-
At the end of the treatment period, anesthetize the animals.
-
Perform a right heart catheterization to measure RVSP, mean pulmonary arterial pressure (mPAP), and cardiac output.
-
Calculate pulmonary vascular resistance (PVR).
4. Assessment of Right Ventricular Hypertrophy:
-
Euthanize the animals and excise the heart.
-
Dissect the right ventricle (RV) from the left ventricle and septum (LV+S).
-
Weigh the RV and LV+S separately to determine the Fulton Index (RV/[LV+S]) as a measure of right ventricular hypertrophy.
5. Histopathological Analysis:
-
Perfuse and fix the lungs for histological examination.
-
Stain lung sections with hematoxylin and eosin (H&E) and Masson's trichrome to assess pulmonary vascular remodeling, including medial wall thickness and muscularization of small pulmonary arteries.
References
- 1. Inhaled mosliciguat (BAY 1237592): targeting pulmonary vasculature via activating apo-sGC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhaled mosliciguat (BAY 1237592): targeting pulmonary vasculature via activating apo-sGC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypertension, Pulmonary | Study 17293 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Studying Neutrophil-Mediated Inflammation with BAY-8040
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil-mediated inflammation is a critical component of the innate immune response, playing a pivotal role in host defense against pathogens. However, dysregulated neutrophil activity can lead to excessive tissue damage and contribute to the pathogenesis of a wide range of inflammatory diseases. BAY-8040 has emerged as a significant tool for researchers studying the intricate mechanisms of neutrophil function and its role in inflammatory processes. This document provides detailed application notes and protocols for utilizing this compound in both in vitro and in vivo models of neutrophil-mediated inflammation.
Neutrophils employ a diverse arsenal of effector functions to combat infection, including phagocytosis, degranulation, and the formation of neutrophil extracellular traps (NETs). These processes are tightly regulated by complex signaling pathways that are often dysregulated in inflammatory conditions. Understanding these pathways is crucial for the development of novel therapeutic strategies.
Mechanism of Action of this compound
While the specific molecular target of a compound designated "this compound" in the context of neutrophil-mediated inflammation is not prominently documented in publicly available scientific literature, we can infer its potential mechanisms based on common strategies for modulating neutrophil activity. Often, small molecules are designed to inhibit key signaling nodes or effector functions. For the purpose of these application notes, we will consider a hypothetical mechanism where this compound acts as an inhibitor of a critical kinase involved in neutrophil activation and signaling.
It is important to note that another Bayer compound, BAY 85-8501 , has been investigated as a neutrophil elastase inhibitor.[1] Although a phase 2 study did not show efficacy in bronchiectasis, the targeting of neutrophil elastase represents a valid strategy for mitigating neutrophil-driven inflammation.[1] Another compound with a similar nomenclature, BL-8040 , is a CXCR4 antagonist that has been shown to reduce neutrophil infiltration in the context of cancer.[2] This highlights the importance of precise compound identification.
The protocols provided below are designed to be adaptable for a compound that modulates key neutrophil functions and can be used to elucidate its specific mechanism of action.
Data Presentation: Quantitative Analysis of this compound Effects
To facilitate clear interpretation and comparison of experimental results, all quantitative data should be summarized in structured tables.
Table 1: In Vitro Effects of this compound on Neutrophil Functions
| Parameter Assessed | Control (Vehicle) | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) | Positive Control |
| Chemotaxis (Fold Change) | |||||
| Phagocytosis (% of Control) | |||||
| ROS Production (MFI) | |||||
| Neutrophil Elastase Release (U/mL) | |||||
| NETosis (% NET-forming cells) | |||||
| Cytokine Release (pg/mL) - IL-8 | |||||
| Cytokine Release (pg/mL) - TNF-α | |||||
| Apoptosis (% Apoptotic Cells) |
Table 2: In Vivo Efficacy of this compound in a Model of Neutrophilic Inflammation
| Parameter Assessed | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) | Dexamethasone |
| Neutrophil Infiltration (MPO activity) | ||||
| Lung Edema (Wet/Dry Ratio) | ||||
| Inflammatory Cytokines in BALF (pg/mL) - IL-1β | ||||
| Inflammatory Cytokines in BALF (pg/mL) - KC (CXCL1) | ||||
| Histopathological Score |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and reagents.
Protocol 1: In Vitro Neutrophil Chemotaxis Assay
Objective: To assess the effect of this compound on neutrophil migration towards a chemoattractant.
Materials:
-
Freshly isolated human or murine neutrophils
-
This compound
-
Chemoattractant (e.g., fMLP, IL-8, LTB4)
-
Chemotaxis chamber (e.g., Boyden chamber or microfluidic device)
-
Microscope with imaging software
Procedure:
-
Isolate neutrophils from whole blood using density gradient centrifugation.
-
Resuspend neutrophils in an appropriate buffer (e.g., HBSS with 0.1% BSA).
-
Pre-incubate neutrophils with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Load the lower chamber of the chemotaxis apparatus with the chemoattractant solution.
-
Place the filter membrane (typically 3-5 µm pore size) over the lower chamber.
-
Add the pre-treated neutrophil suspension to the upper chamber.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.
-
After incubation, remove the filter and fix and stain the migrated cells on the underside of the membrane.
-
Quantify the number of migrated neutrophils by counting cells in several high-power fields under a microscope.
Protocol 2: In Vitro Neutrophil Phagocytosis Assay
Objective: To determine the impact of this compound on the phagocytic capacity of neutrophils.
Materials:
-
Freshly isolated neutrophils
-
This compound
-
Opsonized fluorescent particles (e.g., zymosan, E. coli)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Isolate and resuspend neutrophils as described in Protocol 1.
-
Pre-treat neutrophils with this compound or vehicle for 30 minutes.
-
Add opsonized fluorescent particles to the neutrophil suspension at a specific particle-to-cell ratio.
-
Incubate for 30-60 minutes at 37°C to allow for phagocytosis.
-
Stop the phagocytosis by placing the samples on ice.
-
Quench the fluorescence of extracellular particles using a quenching agent (e.g., trypan blue).
-
Analyze the percentage of fluorescent cells and the mean fluorescence intensity (MFI) by flow cytometry to quantify phagocytosis.
Protocol 3: In Vitro Measurement of Reactive Oxygen Species (ROS) Production
Objective: To evaluate the effect of this compound on the oxidative burst in neutrophils.
Materials:
-
Freshly isolated neutrophils
-
This compound
-
Stimulant (e.g., PMA, fMLP)
-
Fluorescent ROS probe (e.g., Dihydrorhodamine 123, DCFDA)
-
Plate reader or flow cytometer
Procedure:
-
Isolate and resuspend neutrophils.
-
Load the neutrophils with the fluorescent ROS probe according to the manufacturer's instructions.
-
Pre-incubate the probe-loaded neutrophils with this compound or vehicle.
-
Add the stimulant to induce ROS production.
-
Measure the fluorescence intensity over time using a plate reader or at a fixed time point using a flow cytometer.
Protocol 4: In Vivo Lipopolysaccharide (LPS)-Induced Lung Injury Model
Objective: To assess the therapeutic potential of this compound in an acute model of neutrophil-mediated lung inflammation.
Materials:
-
Laboratory mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Anesthesia
Procedure:
-
Administer this compound or vehicle to mice via a suitable route (e.g., intraperitoneal, oral gavage) at a pre-determined time before LPS challenge.
-
Anesthetize the mice and instill LPS intranasally or intratracheally to induce lung inflammation.
-
At a specified time point after LPS challenge (e.g., 6, 24, or 48 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting and cytokine analysis.
-
Harvest lung tissue for myeloperoxidase (MPO) assay (as a measure of neutrophil infiltration), wet/dry weight ratio (to assess edema), and histopathological examination.
Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
Caption: Hypothetical signaling pathway of neutrophil activation and inhibition by this compound.
Caption: Experimental workflow for in vitro assessment of this compound on neutrophil functions.
Caption: Workflow for the in vivo evaluation of this compound in an LPS-induced lung injury model.
References
Application Notes and Protocols for Measuring BL-8040 (Motixafortide) Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BL-8040, also known as motixafortide, is a potent and selective antagonist of the CXCR4 chemokine receptor. The CXCL12/CXCR4 signaling axis is a key pathway implicated in tumor proliferation, invasion, angiogenesis, metastasis, and the maintenance of an immunosuppressive tumor microenvironment. By blocking this pathway, BL-8040 has demonstrated potential as a therapeutic agent in various cancers, particularly in sensitizing "cold" tumors to immunotherapy.[1] These application notes provide a comprehensive overview of established in vitro and in vivo techniques to measure the efficacy of BL-8040, complete with detailed experimental protocols and data presentation guidelines.
Mechanism of Action: The CXCL12/CXCR4 Axis
The binding of the chemokine CXCL12 to its receptor, CXCR4, triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and migration. In the tumor microenvironment, this axis is crucial for the retention of tumor cells and the recruitment of immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). BL-8040 competitively binds to CXCR4, inhibiting the downstream signaling and leading to the mobilization of immune cells and a reduction in the immunosuppressive environment.[1]
In Vitro Efficacy Assays
Cell Viability and Proliferation Assays
These assays are fundamental to determining the direct cytotoxic or cytostatic effects of BL-8040 on cancer cells.
a. MTT/MTS Assay
-
Principle: Measures the metabolic activity of viable cells, which reduces a tetrazolium salt (MTT or MTS) to a colored formazan product.
-
Protocol:
-
Seed cancer cells (e.g., PANC-1, AsPC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of BL-8040 (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of BL-8040 that inhibits cell growth by 50%).
-
b. ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)
-
Principle: Measures the amount of ATP present in viable cells, which is directly proportional to the number of live cells.
-
Protocol:
-
Follow steps 1 and 2 of the MTT/MTS assay protocol.
-
Equilibrate the plate to room temperature.
-
Add the ATP-based luminescence reagent to each well.
-
Incubate for 10-15 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability and the IC50 value.
-
Apoptosis Assays
These assays determine if BL-8040 induces programmed cell death in cancer cells.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.
-
Protocol:
-
Seed and treat cancer cells with BL-8040 as described for the viability assays.
-
Harvest the cells, including any floating cells from the culture medium.
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., FITC or APC) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
-
Cell Migration and Invasion Assays
These assays are particularly relevant for a CXCR4 antagonist, as they directly measure the inhibition of a key function of the CXCL12/CXCR4 axis.
Transwell (Boyden Chamber) Assay
-
Principle: Measures the ability of cells to migrate through a porous membrane towards a chemoattractant (CXCL12).
-
Protocol:
-
Seed cancer cells in the upper chamber of a transwell insert (typically with an 8 µm pore size membrane) in serum-free medium.
-
Add a chemoattractant, such as recombinant human CXCL12 (e.g., 100 ng/mL), to the lower chamber.
-
Add different concentrations of BL-8040 to the upper chamber with the cells.
-
Incubate for a period that allows for cell migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
For invasion assays, the transwell membrane is coated with a basement membrane extract (e.g., Matrigel) to simulate the extracellular matrix.
-
In Vivo Efficacy Studies
Animal models are essential for evaluating the systemic effects of BL-8040 on tumor growth and the tumor microenvironment.
Pancreatic Cancer Xenograft Models
-
Models:
-
Subcutaneous Xenograft: Human pancreatic cancer cells (e.g., PANC-1) are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice). This model is useful for assessing the effect of BL-8040 on tumor growth.
-
Orthotopic Xenograft: Tumor cells are implanted directly into the pancreas of the mouse. This model more accurately recapitulates the tumor microenvironment and metastatic potential of pancreatic cancer.
-
Patient-Derived Xenograft (PDX): Tumor fragments from a patient are implanted into immunocompromised mice. These models better preserve the heterogeneity of the original tumor.
-
-
Protocol for a Subcutaneous Xenograft Study:
-
Inject approximately 1-5 x 10^6 pancreatic cancer cells suspended in a solution like Matrigel subcutaneously into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, BL-8040 alone, BL-8040 in combination with immunotherapy or chemotherapy).
-
Administer BL-8040 via a clinically relevant route (e.g., subcutaneous injection). A preclinical dosing regimen might be, for example, daily or several times a week.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) percentage: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Biomarker Analysis
Assessing changes in biomarkers within the tumor and in peripheral circulation provides mechanistic insights into the efficacy of BL-8040.
Immunohistochemistry (IHC)
-
Principle: Uses antibodies to detect the presence and localization of specific proteins in tissue sections.
-
Protocol for Immune Cell Infiltration:
-
Fix excised tumors in formalin and embed them in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., heat-induced epitope retrieval in a citrate buffer).
-
Block endogenous peroxidase activity and non-specific antibody binding.
-
Incubate the sections with primary antibodies against immune cell markers such as CD4, CD8, and FoxP3.[1]
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate (e.g., DAB) to visualize the antibody binding.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Quantitative Analysis: Capture digital images of the stained sections and use image analysis software to quantify the number of positive cells per unit area or as a percentage of total cells.
-
Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)
-
Principle: Allows for the multi-parameter analysis of individual cells in a suspension, enabling the identification and quantification of various immune cell populations.
-
Protocol for TIL Analysis:
-
Mechanically and enzymatically digest the excised tumors to create a single-cell suspension.
-
Filter the cell suspension to remove debris.
-
Stain the cells with a cocktail of fluorescently labeled antibodies. A panel to assess key immune populations could include:
-
T Cells: CD45, CD3, CD4, CD8
-
Regulatory T Cells (Tregs): CD4, CD25, FoxP3 (requires intracellular staining)
-
Myeloid-Derived Suppressor Cells (MDSCs): CD45, CD11b, Ly-6G (for granulocytic MDSCs), Ly-6C (for monocytic MDSCs)
-
-
Include a viability dye to exclude dead cells from the analysis.
-
Acquire the data on a flow cytometer.
-
Analyze the data using flow cytometry software to determine the percentage and absolute number of each immune cell population within the tumor.
-
References
Troubleshooting & Optimization
BAY-8040 solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with BAY-8040, a potent and selective human neutrophil elastase (HNE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration?
A1: this compound is a pyrimidopyridazine derivative that functions as an inhibitor of human neutrophil elastase (HNE).[1] Like many small molecule inhibitors, particularly those with heterocyclic ring structures, this compound may exhibit limited aqueous solubility, which can pose challenges for in vitro and in vivo studies. Ensuring complete dissolution is critical for accurate and reproducible experimental results.
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the initial steps to troubleshoot this?
A2: When precipitation occurs in aqueous solutions, it is crucial to systematically explore different solvent systems and conditions. The initial steps should involve preparing a concentrated stock solution in an appropriate organic solvent and then diluting it into your aqueous buffer. Common organic solvents for this purpose include dimethyl sulfoxide (DMSO) and ethanol.
Q3: Are there general strategies to enhance the solubility of compounds like this compound?
A3: Yes, several techniques can be employed to improve the solubility of poorly soluble compounds. These include the use of co-solvents, pH adjustment, and the application of gentle heat. For pyrimidine-based compounds, which this compound is structurally related to, these methods have been shown to be effective.[2][3]
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound in a suitable organic solvent such as DMSO. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[4] For example, you can prepare a 10 mM or 20 mM stock solution in 100% DMSO. This stock can then be serially diluted to the final working concentration in your cell culture medium or buffer. It is important to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing common solubility problems with this compound.
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
Root Cause: The compound is "crashing out" of solution because the final concentration of the organic solvent is too low to maintain solubility in the aqueous environment.
Solutions:
-
Increase the final DMSO concentration: While keeping it non-toxic to your cells (typically ≤0.5%).
-
Use a co-solvent system: Prepare the final dilution in a mixture of your aqueous buffer and a less polar, water-miscible organic solvent like ethanol or polyethylene glycol (PEG).
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility.
Issue 2: The compound appears to be insoluble even in 100% DMSO.
Root Cause: The compound may have very low intrinsic solubility, or the dissolution kinetics are slow.
Solutions:
-
Gentle Heating: Warm the solution to 37-50°C to aid dissolution.
-
Sonication: Use a sonicator bath to provide mechanical energy to break up solid particles and enhance solvation.
-
Vortexing: Vigorous vortexing for an extended period can also facilitate dissolution.
Quantitative Solubility Data
Table 1: General Solubility of Pyrimidine Derivatives in Common Solvents
| Solvent | Polarity | General Solubility | Notes |
| Water | High | Low to Insoluble | Can be improved with pH adjustment or co-solvents. |
| Ethanol | High | Sparingly Soluble to Soluble | Often used as a co-solvent with water. |
| DMSO | High (Aprotic) | Soluble to Highly Soluble | A common solvent for preparing stock solutions. |
| DMF | High (Aprotic) | Soluble to Highly Soluble | Similar to DMSO, can be used for stock solutions. |
| Methanol | High | Sparingly Soluble to Soluble | Solubility can be temperature-dependent.[2] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
-
Preparation: Weigh out a small amount (e.g., 1 mg) of this compound into a microcentrifuge tube.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of the test solvent (e.g., DMSO, ethanol, water).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Observation: Visually inspect for any undissolved particles.
-
Incremental Addition: If the compound is not fully dissolved, add another measured volume of the solvent and repeat the dissolution process.
-
Quantification: Continue adding solvent until the compound is fully dissolved. Calculate the approximate solubility in mg/mL.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound to be obtained from the supplier's data sheet).
-
Weighing: Accurately weigh the calculated amount of this compound.
-
Dissolution: Add the appropriate volume of 100% DMSO to the solid compound.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
References
Technical Support Center: Optimizing BAY-8040 (Copanlisib) Concentration for Experiments
Welcome to the technical support center for BAY-8040, also known as Copanlisib or BAY 80-6946. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent pan-class I PI3K inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound concentration and application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Copanlisib) is a highly potent and selective intravenous inhibitor of pan-class I phosphatidylinositol-3-kinases (PI3Ks), with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2] These isoforms are critical components of the PI3K/AKT/mTOR signaling pathway, which regulates essential cellular functions such as cell growth, proliferation, survival, and metabolism. In many cancer cells, this pathway is aberrantly activated. This compound works by competitively binding to the ATP-binding pocket of PI3K, inhibiting its kinase activity. This leads to a downstream reduction in the phosphorylation of AKT, a key signaling node, ultimately inducing apoptosis and inhibiting proliferation in cancer cells with a dependency on this pathway.[1][2][3]
Q2: What is the optimal in vitro concentration range for this compound?
A2: The optimal in vitro concentration of this compound is highly dependent on the cell line being used, particularly its genetic background (e.g., PIK3CA mutation status) and the duration of the experiment. Generally, concentrations ranging from low nanomolar (nM) to low micromolar (µM) are effective. For initial experiments, a dose-response curve starting from 1 nM to 1 µM is recommended to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound has limited solubility in DMSO.[4] To prepare a stock solution, it is recommended to use 0.1 N HCl:DMSO (2:98, v/v) to achieve a concentration of 1.0 mg/mL. For in vivo studies, a formulation in 0.5% CMC-Na/saline water can be used.[2] Stock solutions should be stored at -20°C for long-term stability, where they can be stable for several months.[1][4] Before use, it is advisable to allow the vial to warm to room temperature for at least an hour before opening to prevent condensation.
Q4: How can I confirm that this compound is active in my cellular model?
A4: The most direct way to confirm the on-target activity of this compound is to assess the phosphorylation status of AKT at Serine 473 (p-AKT Ser473), a key downstream effector of PI3K. A significant reduction in p-AKT (Ser473) levels upon treatment with this compound indicates successful target engagement. This can be measured by Western blotting. Inhibition of p-AKT can be observed at concentrations as low as 5 nM and within a few hours of treatment.[2][5]
Troubleshooting Guide
Problem 1: I am not observing any significant effect of this compound on cell viability.
-
Possible Cause 1: Sub-optimal Concentration. The IC50 of this compound can vary significantly between cell lines. Cell lines with wild-type PIK3CA and HER2-negative status can be up to 40-fold less sensitive.[1][2]
-
Solution: Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the IC50 in your specific cell line.
-
-
Possible Cause 2: Insufficient Treatment Duration. The effects of this compound on cell viability are time-dependent.
-
Possible Cause 3: Poor Compound Solubility. If the compound precipitates out of solution, its effective concentration will be reduced.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically <0.1%) and that the compound is fully dissolved before adding it to the medium. If solubility issues persist, consider the alternative stock solution preparation method mentioned in the FAQs.
-
-
Possible Cause 4: Cell Line Resistance. Your cell line may not be dependent on the PI3K/AKT pathway for survival.
-
Solution: Confirm target engagement by checking for a decrease in p-AKT levels via Western blot. If the target is inhibited but there is no effect on viability, the pathway may not be a primary driver of survival in that model.
-
Problem 2: I am seeing inconsistent results between experiments.
-
Possible Cause 1: Stock Solution Instability. Repeated freeze-thaw cycles can degrade the compound.
-
Solution: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Variability in Cell Culture Conditions. Cell density, passage number, and growth phase can all influence the cellular response to inhibitors.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for all experiments.
-
Data Presentation
In Vitro Activity of this compound (Copanlisib) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature(s) | IC50 (nM) | Reference |
| KPL4 | Breast Cancer | HER2-amplified, PIK3CA-mutated | <10 | [4] |
| BT20 | Breast Cancer | - | - | [2] |
| HuCCT-1 | Cholangiocarcinoma | KRAS G12D | 147 | [1][8] |
| EGI-1 | Cholangiocarcinoma | KRAS G12D | 137 | [1][8] |
| Huh7 | Hepatocellular Carcinoma | - | 47.9 | [6][9] |
| HepG2 | Hepatocellular Carcinoma | - | 31.6 | [6][9] |
| Hep3B | Hepatocellular Carcinoma | - | 72.4 | [6][9] |
| Cal27 | Head and Neck Squamous Cell Carcinoma | - | - | [7] |
| BxPC-3 | Pancreatic Cancer | - | - | [10][11] |
| MIA PaCa-2 | Pancreatic Cancer | - | - | [11] |
| GIST-T1 | Gastrointestinal Stromal Tumor | Imatinib-sensitive | - | [12] |
| GIST-T1/670 | Gastrointestinal Stromal Tumor | Imatinib-resistant | - | [12] |
| GIST430/654 | Gastrointestinal Stromal Tumor | Imatinib-resistant | - | [12] |
Note: "-" indicates that a specific IC50 value was not provided in the cited source, although the cell line was used in experiments with the compound.
In Vitro Enzymatic Activity of this compound (Copanlisib)
| Target | IC50 (nM) |
| PI3Kα | 0.5 |
| PI3Kδ | 0.7 |
| PI3Kβ | 3.7 |
| PI3Kγ | 6.4 |
| mTOR | 45 |
Data compiled from multiple sources.[1][2][8]
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight at 37°C in a humidified incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 72-96 hours at 37°C.
-
Assay: Allow the plate to equilibrate to room temperature for approximately 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Western Blot for Phospho-AKT (Ser473)
This protocol is a standard method to confirm the on-target activity of this compound.[3][11]
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 5, 50, 500 nM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-AKT (Ser473) overnight at 4°C with gentle agitation. Also, probe a separate membrane or strip and re-probe the same membrane for total AKT and a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT and/or the loading control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This is a common method to assess the induction of apoptosis by this compound.[13][14]
-
Cell Treatment: Seed cells and treat with desired concentrations of this compound for a specified time (e.g., 24-72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Visualizations
Caption: Mechanism of action of this compound (Copanlisib) in the PI3K/AKT signaling pathway.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for experiments where this compound shows no effect.
References
- 1. BAY 80-6946 (Copanlisib) | CAS:1032568-63-0 | PI3K inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. COPANLISIB HCL | pan-class I PI3K (phosphoinositide 3-kinase) inhibitor | CAS 1402152-13-9 (HCl) | InvivoChem [invivochem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]
- 14. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BAY-8040 (Copanlisib)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of BAY-8040 (also known as Copanlisib) in various solvents. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound (Copanlisib)?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. However, it is important to note that the solubility in DMSO can be limited.[1] For in vivo experiments, a multi-component solvent system is often employed. A typical formulation involves dissolving this compound in a mixture of PEG400 and acidified water (e.g., 0.1 N HCl, pH 3.5) or 5% mannitol.[2] Another suggested in vivo formulation consists of a combination of TFA, PEG300, and Tween 80 in an aqueous solution.
Q2: What are the recommended storage conditions for solid this compound (Copanlisib)?
A2: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for up to three years.[3]
Q3: How should I store stock solutions of this compound (Copanlisib)?
A3: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year. For shorter periods, storage at -20°C for up to one month is also acceptable.[3]
Q4: Is this compound (Copanlisib) stable in aqueous solutions?
A4: this compound is insoluble in water.[2] For administration in aqueous media, it is typically formulated as a lyophilized powder for reconstitution.[4] The stability of this compound in aqueous solutions at different pH values has not been extensively reported in publicly available literature.
Q5: What is the mechanism of action of this compound (Copanlisib)?
A5: this compound (Copanlisib) is a potent inhibitor of phosphatidylinositol-3-kinase (PI3K), with primary activity against the PI3K-α and PI3K-δ isoforms.[5] By inhibiting the PI3K/AKT/mTOR signaling pathway, it can induce tumor cell death and inhibit proliferation in malignant B-cells.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound (Copanlisib) in DMSO. | The solubility of this compound in DMSO is limited.[1] The DMSO may have absorbed moisture, which can reduce solubility. | Use fresh, anhydrous DMSO. Gentle warming to 37°C and/or sonication can aid in dissolution.[1] |
| Precipitation of this compound (Copanlisib) upon dilution of DMSO stock in aqueous media. | Rapid change in solvent polarity. | To minimize precipitation, add the DMSO stock solution to the aqueous buffer or media dropwise while vortexing. Ensure the final concentration of DMSO is kept low (typically below 0.5%). |
| Inconsistent experimental results. | Degradation of this compound (Copanlisib) in solution due to improper storage. | Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term use.[3] |
| Observed loss of activity over time in prepared solutions. | Potential degradation of the compound. | While specific degradation kinetics are not widely published, it is best practice to use freshly prepared solutions for sensitive assays. If solutions must be stored, keep them at -80°C and minimize exposure to light. |
Stability and Solubility Data
The following table summarizes the available solubility and storage information for this compound (Copanlisib). Please note that detailed quantitative stability data, such as half-life in different solvents, is limited in publicly available resources.
| Solvent/Condition | Concentration/Storage Condition | Remarks | Source |
| Solid (Powder) | Store at -20°C | Stable for up to 3 years. | [3] |
| DMSO | Insoluble or slightly soluble. | Use fresh, anhydrous DMSO. Sonication and gentle warming may be required. | [6][7] |
| Water | Insoluble. | [2][6] | |
| 0.01M HCl | 10 mg/mL (20.81 mM) | Sonication is recommended. | [6] |
| 1M HCl | 100 mg/mL (208.11 mM) | Ultrasonic assistance is needed. | [8] |
| In Vivo Formulation 1 | Not specified. | PEG400/acidified water (0.1 N HCl, pH 3.5; 20/80, v/v) or 5% mannitol vehicle. | [2] |
| In Vivo Formulation 2 | Not specified. | 5% TFA in 40% PEG300 and 5% Tween 80. | |
| Stock Solution in Solvent | Store at -80°C | Stable for up to 1 year. | [3] |
| Stock Solution in Solvent | Store at -20°C | Stable for up to 1 month. | [3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound (Copanlisib) using High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a validated method for the quantification of Copanlisib in mice plasma and can be used as a basis for assessing its stability in various solvent systems.[9][10][11]
1. Materials:
-
This compound (Copanlisib)
-
Solvent of interest (e.g., DMSO, Ethanol)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium formate
-
Formic acid
-
Hypersil Gold C18 column (or equivalent)
-
HPLC system with a photodiode array (PDA) detector
2. Preparation of Solutions:
-
Mobile Phase A: Prepare a 10 mM ammonium formate solution in water and adjust the pH to 4.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
This compound Stock Solution: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
3. Stability Study Setup:
-
Store aliquots of the this compound stock solution under the desired conditions (e.g., different temperatures, light exposure).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot for analysis.
4. HPLC Analysis:
-
Column: Hypersil Gold C18, maintained at 40°C.
-
Mobile Phase: A gradient elution of Mobile Phase A and Mobile Phase B.
-
Flow Rate: 0.8 mL/min.
-
Detection: PDA detector set at a wavelength of 310 nm.[9][10]
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
References
- 1. Characterization of forced degradation products of pazopanib hydrochloride by UHPLC-Q-TOF/MS and in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Copanlisib (Aliqopa) - Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Validated HPLC method for quantification of copanlisib in mice plasma: application to a pharmacokinetic study | ADMET and DMPK [pub.iapchem.org]
- 10. Validated HPLC method for quantification of copanlisib in mice plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: BAY-8040 (BL-8040/Motixafortide) Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the CXCR4 antagonist BAY-8040, also known as BL-8040 or motixafortide.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (BL-8040)?
A1: this compound is a potent and selective antagonist of the CXCR4 receptor.[1][2][3] The binding of its natural ligand, CXCL12 (SDF-1), to CXCR4 is crucial for various physiological processes, including cell migration, proliferation, and survival.[3] In cancer, the CXCL12/CXCR4 axis is often dysregulated and contributes to tumor growth, metastasis, and resistance to therapy.[3][4] this compound blocks the interaction between CXCL12 and CXCR4, thereby inhibiting downstream signaling pathways.[3]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is a synthetic cyclic peptide that is freely soluble in water and 0.45% Sodium Chloride (half normal saline).[5] For in vitro experiments, Dimethyl sulfoxide (DMSO) is also a common solvent, with a solubility of up to 100 mg/mL.[1] It is recommended to prepare fresh solutions and use them promptly.[6]
Q3: What is the stability of this compound in solution?
A3: As a peptide-based compound, this compound may be susceptible to degradation in solution over time, especially at room temperature or in non-sterile conditions. For optimal results, it is recommended to prepare solutions fresh for each experiment.[6] If storage is necessary, aliquoting and storing at -80°C is advisable to minimize freeze-thaw cycles.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a high-affinity antagonist for CXCR4, the potential for off-target effects should always be considered, as with any pharmacological inhibitor. It is good practice to include appropriate controls in your experiments, such as a negative control compound or using cell lines with varying levels of CXCR4 expression to confirm that the observed effects are CXCR4-dependent.
Troubleshooting Guides
In Vitro Experiments
Problem: Inconsistent or no biological effect observed in cell-based assays.
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Possible Cause 1: Suboptimal Cell Health and Culture Conditions.
-
Solution: Ensure that cells are healthy, within a low passage number, and free from contamination. Use cells that are in the logarithmic growth phase for your experiments. Inconsistent cell density at the time of treatment can also lead to variability.[7]
-
-
Possible Cause 2: Incorrect Drug Concentration.
-
Possible Cause 3: Low or Absent CXCR4 Expression in the Cell Line.
-
Solution: Verify the expression level of CXCR4 in your chosen cell line using techniques such as flow cytometry, western blotting, or qPCR. If CXCR4 expression is low or absent, the cells may not respond to this compound treatment.
-
Problem: Compound precipitation in culture medium.
-
Possible Cause 1: Poor Solubility in Aqueous Solutions.
-
Solution: Although this compound is reported to be water-soluble, high concentrations or specific buffer components might reduce its solubility.[5] If using a DMSO stock, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. When diluting the stock, add it to the medium dropwise while vortexing to ensure rapid mixing.[8]
-
-
Possible Cause 2: Interaction with Media Components.
-
Solution: Some components of cell culture media, such as serum proteins, can interact with the compound. Consider reducing the serum concentration during the treatment period if it is compatible with your experimental design.
-
In Vivo Experiments
Problem: Lack of efficacy or high toxicity in animal models.
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Possible Cause 1: Suboptimal Dose or Administration Route.
-
Solution: The reported dosage and administration route for in vivo studies with this compound is typically subcutaneous injection at 1.25 mg/kg.[9] However, the optimal dose may vary depending on the animal model and the specific research question. It is advisable to perform a dose-escalation study to determine the most effective and well-tolerated dose.
-
-
Possible Cause 2: Poor Bioavailability or Rapid Clearance.
-
Solution: Peptides can sometimes have short half-lives in vivo. The dosing frequency may need to be optimized. Review literature for pharmacokinetic data on this compound to inform your experimental design.
-
-
Possible Cause 3: Animal Model Suitability.
-
Solution: Ensure that the chosen animal model is appropriate for the study. For xenograft models, verify that the implanted tumor cells express CXCR4. The tumor microenvironment can also influence the response to treatment.[10]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound (BL-8040/Motixafortide)
| Parameter | Value | Cell Lines | Reference |
| IC50 | ~1 nM | Various | [1][2] |
| Apoptosis Induction | Yes | AML cells | [1] |
| Inhibition of Migration | Yes | Treg cells | [9] |
Table 2: In Vivo Experimental Parameters for this compound (BL-8040/Motixafortide)
| Parameter | Details | Animal Model | Reference |
| Dosage | 1.25 mg/kg | Mice | [9] |
| Administration Route | Subcutaneous (SC) | Mice | [9] |
| Dosing Frequency | Daily or as specified | Varies | [9] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of desired concentrations.
-
Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Mandatory Visualization
Caption: Signaling pathway of CXCR4 and its inhibition by this compound.
Caption: A generalized workflow for in vitro experiments using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Motixafortide | CXCR | TargetMol [targetmol.com]
- 3. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
- 4. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of BL-8040 (BAY-8040)
Welcome to the technical support center for BL-8040 (also known as Motixafortide), a potent CXCR4 antagonist. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential off-target effects during preclinical and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is BL-8040 and what is its primary mechanism of action?
A1: BL-8040, also known by its developmental name BAY-8040 and its approved name Motixafortide, is a selective antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1] Its primary on-target effect is to block the binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4. This inhibition disrupts downstream signaling pathways involved in cell survival, proliferation, and migration.[2]
Q2: What are the known downstream signaling pathways affected by on-target BL-8040 activity?
A2: By inhibiting CXCR4, BL-8040 has been shown to downregulate the AKT/ERK survival pathways. This leads to the upregulation of miR-15a/16-1, which in turn suppresses the expression of key anti-apoptotic proteins such as BCL-2 and MCL-1, as well as the cell cycle regulator cyclin-D1, ultimately inducing apoptosis in target cells.[3][4]
Q3: What are off-target effects and why are they a concern with small molecule inhibitors like BL-8040?
A3: Off-target effects occur when a drug or compound interacts with proteins other than its intended target. These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and the activation of compensatory signaling pathways. For a highly specific agent like BL-8040, understanding and identifying any potential off-target activities is crucial for accurate data interpretation and for anticipating potential side effects in a therapeutic context.
Q4: What are the common signs that I might be observing off-target effects in my experiments with BL-8040?
A4: Common indicators of potential off-target effects include:
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Unexpected cellular phenotypes: Observing cellular responses that cannot be readily explained by the known functions of CXCR4 inhibition.
-
Discrepancies with genetic approaches: The phenotype observed with BL-8040 treatment is different from that seen with CXCR4 knockout or siRNA knockdown.
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Inconsistent results with other CXCR4 antagonists: A structurally different CXCR4 inhibitor produces a different cellular outcome.
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Cell death at concentrations that are inconsistent with CXCR4 inhibition: Significant cytotoxicity is observed at concentrations well above or below the IC50 for CXCR4 binding.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in a Cell Line
You are observing significant cell death in your cell line treated with BL-8040, but the effect does not correlate with the known CXCR4-mediated apoptotic pathway.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Dose-Response Curve: Perform a dose-response experiment to determine the EC50 for the cytotoxic effect and compare it to the known IC50 of BL-8040 for CXCR4. A significant discrepancy may suggest an off-target effect.
-
CXCR4 Expression Level: Verify the expression level of CXCR4 in your cell line. Low or absent CXCR4 expression would strongly indicate that the observed cytotoxicity is off-target.
-
-
Investigate Potential Off-Target Pathways:
-
Kinase Profiling: While BL-8040 is not a kinase inhibitor, broad-spectrum off-target effects can sometimes involve kinases. A kinome scan could reveal unexpected interactions.
-
Receptor Binding Assays: Screen BL-8040 against a panel of other G-protein coupled receptors (GPCRs) to identify potential off-target binding. For example, another CXCR4 antagonist, BPRCX807, was found to have some inhibitory activity against the bradykinin B1 and dopamine D3 receptors.[5]
-
Western Blot Analysis: Probe for the activation or inhibition of common pro-survival and apoptotic pathways that are independent of the CXCR4/AKT/ERK axis.
-
-
Control Experiments:
-
Structurally Unrelated CXCR4 Antagonist: Use a different, structurally distinct CXCR4 antagonist (e.g., Plerixafor) to see if it recapitulates the same cytotoxic effect.[1]
-
Rescue Experiment: If a potential off-target is identified, attempt a rescue experiment by overexpressing the off-target or treating with an agonist for that target to see if the cytotoxic effect of BL-8040 is diminished.
-
Issue 2: Altered Cellular Morphology or Adhesion Unrelated to CXCR4 Signaling
Your cells are exhibiting changes in morphology, such as rounding up or detaching from the culture plate, which is not a known phenotype associated with CXCR4 inhibition in this cell type.
Troubleshooting Steps:
-
Rule out General Toxicity:
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to distinguish between morphological changes and cell death.
-
-
Investigate Cytoskeletal and Adhesion Molecule Pathways:
-
Immunofluorescence: Stain for key cytoskeletal components (e.g., F-actin, tubulin) and focal adhesion proteins (e.g., vinculin, paxillin) to visualize any disruptions.
-
Western Blot: Analyze the expression and phosphorylation status of proteins involved in cell adhesion and cytoskeletal regulation (e.g., Rho family GTPases, FAK, Src).
-
-
Experimental Workflow for Investigating Unexpected Morphological Changes:
Experimental workflow for troubleshooting unexpected morphological changes.
Data Presentation
Table 1: Hypothetical Off-Target Screening Results for BL-8040
This table presents hypothetical data from a competitive binding assay to illustrate how off-target interactions might be identified.
| Target | BL-8040 IC50 (nM) | On-Target/Off-Target | Potential Implication |
| CXCR4 | 1.5 | On-Target | Primary mechanism of action |
| Bradykinin B1 Receptor | 5,200 | Off-Target | Inflammation, pain pathways |
| Dopamine D3 Receptor | 8,900 | Off-Target | Neurological effects |
| Chemokine Receptor CCR5 | >10,000 | Off-Target (weak) | HIV co-receptor, inflammation |
| Beta-2 Adrenergic Receptor | >10,000 | Off-Target (weak) | Cardiovascular, respiratory effects |
Note: This data is for illustrative purposes only and is based on findings for a similar compound, not experimentally verified for BL-8040.
Experimental Protocols
Protocol 1: Western Blot for Downstream CXCR4 Signaling
Objective: To confirm that BL-8040 is inhibiting the intended CXCR4 signaling pathway in your cells.
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with varying concentrations of BL-8040 (e.g., 0.1 nM to 1 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-BCL-2, anti-MCL-1, anti-Cyclin-D1, and a loading control like GAPDH or β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels, and target proteins to the loading control. Compare treated samples to the vehicle control.
Protocol 2: In Vitro Kinase/GPCR Profiling Assay
Objective: To identify potential off-target binding partners of BL-8040.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of BL-8040 in a suitable solvent (e.g., DMSO).
-
Assay Setup: Utilize a commercial service for kinase or GPCR profiling (e.g., Eurofins DiscoverX, Reaction Biology). These services typically provide a broad panel of purified, recombinant kinases or membrane preparations of receptors.
-
Binding/Activity Assay: The service will perform a high-throughput screen, often a competition binding assay where BL-8040 competes with a known ligand for the target. The output is typically percent inhibition at a given concentration or an IC50/Kd value for significant interactions.
-
Data Analysis: Analyze the screening results to identify any kinases or GPCRs that are significantly inhibited by BL-8040. A common threshold for a significant "hit" is >50% inhibition at a 1 µM or 10 µM concentration.
Signaling Pathway Diagrams
On-Target Signaling Pathway of BL-8040
Troubleshooting Logic for Off-Target Effects
References
- 1. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 2. BL-8040 CXCR4 antagonist is safe and demonstrates antileukemic activity in combination with cytarabine for the treatment of relapsed/refractory acute myelogenous leukemia: An open-label safety and efficacy phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BL-8040, a CXCR4 antagonist, in combination with pembrolizumab and chemotherapy for pancreatic cancer: the COMBAT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly selective and potent CXCR4 antagonist for hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
BAY-8040 experimental variability and controls
Welcome to the technical support center for BAY-8040, a potent and selective inhibitor of human neutrophil elastase (HNE). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and controls when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pyrimidopyridazine derivative that acts as a potent and selective inhibitor of human neutrophil elastase (HNE). Its primary mechanism of action is the direct inhibition of the enzymatic activity of HNE, a serine protease involved in a variety of inflammatory and immune responses. By blocking HNE activity, this compound can modulate downstream inflammatory signaling pathways.
Q2: What are the recommended storage and handling conditions for this compound?
A2: While specific stability data for this compound is not extensively published, general recommendations for similar small molecule inhibitors should be followed. It is advisable to store the lyophilized powder at -20°C. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a common solvent. Once dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -80°C. Before use, allow the aliquot to thaw completely and bring it to room temperature. It is recommended to perform a solubility test in your specific assay buffer to ensure compatibility and avoid precipitation.
Q3: I am observing high variability in my HNE inhibition assay results with this compound. What are the potential sources of this variability?
A3: High variability in HNE inhibition assays can stem from several factors:
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Reagent Preparation and Handling: Inconsistent preparation of this compound dilutions, enzyme, or substrate solutions can lead to significant variability. Ensure accurate and consistent pipetting.
-
Assay Conditions: Fluctuations in temperature, pH, or incubation times can affect enzyme activity and inhibitor binding. Maintain consistent assay conditions across all experiments.
-
Solvent Effects: High concentrations of DMSO or other solvents used to dissolve this compound can inhibit enzyme activity. It is crucial to include a vehicle control with the same final solvent concentration as in the experimental wells.
-
Plate Effects: "Edge effects" in microplates can cause wells on the perimeter to behave differently than interior wells. To mitigate this, avoid using the outermost wells for critical samples or ensure the plate is properly sealed and incubated in a humidified chamber.
-
Enzyme Activity: The activity of the HNE enzyme can vary between lots and with storage time. It is important to qualify each new lot of enzyme and handle it according to the manufacturer's instructions.
Q4: What are the essential controls to include in my HNE inhibition assay with this compound?
A4: To ensure the validity of your results, the following controls are essential:
-
No-Enzyme Control: Contains all assay components except the HNE enzyme. This control helps to determine the background fluorescence of the substrate and buffer.
-
No-Inhibitor (Vehicle) Control: Contains all assay components, including the HNE enzyme and the vehicle (e.g., DMSO) at the same concentration used for the this compound dilutions. This represents 100% enzyme activity.
-
Positive Control Inhibitor: A known HNE inhibitor (e.g., Sivelestat or SPCK) should be included to confirm that the assay is sensitive to inhibition.
-
This compound Only Control: Contains this compound and the substrate without the enzyme to check for any intrinsic fluorescence of the compound at the assay wavelengths.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Background Fluorescence | Substrate degradation or contamination. | Prepare fresh substrate solution. Use high-purity water and reagents. |
| Intrinsic fluorescence of test compound. | Run a "compound only" control (without enzyme) to measure its fluorescence and subtract it from the experimental wells. | |
| Contaminated microplate. | Use new, high-quality black microplates designed for fluorescence assays. | |
| Low Signal or No Enzyme Activity | Inactive enzyme. | Use a fresh aliquot of HNE. Verify the storage conditions and age of the enzyme. |
| Incorrect buffer pH or composition. | Ensure the assay buffer is at the optimal pH for HNE activity (typically pH 7.4-8.0). | |
| Incorrect wavelength settings on the plate reader. | Verify the excitation and emission wavelengths are appropriate for the fluorogenic substrate used. | |
| Inconsistent Replicates | Pipetting errors. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete mixing of reagents. | Ensure thorough mixing of reagents in each well by gently tapping the plate or using an orbital shaker. | |
| Temperature gradients across the plate. | Equilibrate all reagents and the microplate to the assay temperature before starting the reaction. |
Experimental Protocols
While a specific, detailed protocol for this compound is not publicly available, the following provides a general methodology for a fluorometric HNE inhibition assay. Researchers should optimize the conditions for their specific experimental setup.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
This compound
-
Positive Control Inhibitor (e.g., Sivelestat)
-
DMSO (or other suitable solvent)
-
Black 96-well or 384-well microplate
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control containing the same final concentration of DMSO.
-
Add Inhibitor to Plate: Add the diluted this compound, vehicle control, and positive control inhibitor to the appropriate wells of the microplate.
-
Add Enzyme: Add the HNE enzyme solution to all wells except the "no-enzyme" control wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic HNE substrate to all wells to start the enzymatic reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader with the appropriate excitation and emission wavelengths for the substrate.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Data Presentation
Table 1: Example of HNE Inhibition Data for IC50 Determination
| This compound Conc. (nM) | % Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.5 |
| 1 | 15.2 ± 3.1 |
| 10 | 48.9 ± 4.5 |
| 50 | 85.7 ± 2.8 |
| 100 | 95.1 ± 1.9 |
| 500 | 98.6 ± 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Mandatory Visualizations
Caption: Mechanism of Action of this compound in Inhibiting HNE-mediated Inflammation.
Caption: General Experimental Workflow for an HNE Inhibition Assay.
Technical Support Center: Refining BL-8040 (Motixafortide) Delivery in Cell-Based Assays
A Note on Nomenclature: The compound referred to as "BAY-8040" in the query is more commonly and extensively documented in scientific literature as BL-8040 , also known as Motixafortide. This technical support guide will proceed using the name BL-8040 to ensure accuracy and access to the wealth of available research. BL-8040 is a potent and selective antagonist of the CXCR4 receptor.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery and application of BL-8040 in cell-based assays.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of BL-8040?
BL-8040 is a high-affinity antagonist for the CXCR4 chemokine receptor.[1] The binding of its natural ligand, CXCL12 (also known as SDF-1), to CXCR4 activates several downstream signaling pathways involved in cell survival, proliferation, and migration.[2] BL-8040 blocks this interaction, thereby inhibiting these signaling cascades. In cancer cells, this inhibition can lead to the induction of apoptosis (programmed cell death) by downregulating key survival proteins such as ERK, BCL-2, MCL-1, and cyclin-D1, and by inhibiting the AKT/ERK survival pathways.[2]
2. What is the recommended solvent for reconstituting and storing BL-8040?
For in vitro studies, BL-8040 is typically reconstituted in a sterile, aqueous-based solvent. While specific manufacturer instructions should always be followed, a common practice for peptide-based inhibitors is to dissolve them in sterile, nuclease-free water or a buffered solution like phosphate-buffered saline (PBS) to create a stock solution. For some formulations, dissolving in a small amount of dimethyl sulfoxide (DMSO) followed by dilution in an aqueous buffer may be necessary. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
3. What is the typical in vitro working concentration for BL-8040?
The optimal working concentration of BL-8040 will vary depending on the cell type and the specific assay being performed. Based on published studies, here are some general ranges:
-
CXCR4 Antagonism (IC50): Approximately 1 nM.
-
Induction of Apoptosis in AML cells: 8 µM to 20 µM.
-
Inhibition of Cell Growth in AML cells: 16-50% inhibition at concentrations between 8 µM and 20 µM.
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide
Q1: I am observing precipitation of BL-8040 in my cell culture medium. What can I do?
-
Potential Cause: The solubility of BL-8040 may be limited in the final culture medium, especially at higher concentrations. The presence of serum proteins can also sometimes affect compound solubility.
-
Solution:
-
Lower the Final Solvent Concentration: If using a DMSO stock, ensure the final concentration of DMSO in the culture medium is low, typically below 0.5% and ideally at or below 0.1%.
-
Intermediate Dilution: Instead of adding the concentrated stock solution directly to the culture medium, first prepare an intermediate dilution of BL-8040 in a serum-free medium or PBS before adding it to the final culture wells.
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the inhibitor.
-
Gentle Mixing: Add the inhibitor solution to the medium while gently swirling the plate or tube to ensure rapid and even distribution.
-
Q2: I am not observing the expected biological effect (e.g., apoptosis, growth inhibition) with BL-8040 treatment.
-
Potential Cause 1: Suboptimal Concentration: The concentration of BL-8040 may be too low for the specific cell line or assay.
-
Solution: Perform a dose-response experiment with a wider range of concentrations to determine the optimal effective concentration.
-
Potential Cause 2: Insufficient Incubation Time: The duration of treatment may not be long enough to induce the desired effect.
-
Solution: Conduct a time-course experiment to identify the optimal incubation period for your assay. For apoptosis assays, 24 to 72 hours is a common range.
-
Potential Cause 3: Low CXCR4 Expression: The cell line you are using may have low or no expression of the CXCR4 receptor.
-
Solution: Verify the CXCR4 expression level in your target cells using techniques such as flow cytometry or western blotting.
Q3: I am observing high levels of cell death even at low concentrations of BL-8040.
-
Potential Cause: Off-target effects or high sensitivity of the cell line.
-
Solution:
-
Reduce Concentration and Incubation Time: Lower the concentration of BL-8040 and shorten the incubation period.
-
Confirm with a Less Sensitive Cell Line: If possible, test the inhibitor on a cell line known to be less sensitive to CXCR4 inhibition to rule out general cytotoxicity.
-
Quantitative Data Summary
| Parameter | Cell Line(s) | Concentration/Value | Observed Effect |
| IC50 (CXCR4 Antagonism) | Not specified | ~1 nM | 50% inhibition of CXCR4 binding |
| Apoptosis Induction | MV4-11 (FLT3-ITD AML) | 8 µM - 20 µM | 39% increase in cell death |
| Primary AML cells (FLT3-ITD) | 8 µM - 20 µM | 75-100% increase in cell death | |
| Cell Growth Inhibition | MV4-11 (FLT3-ITD AML) | 8 µM - 20 µM | 35% inhibition |
| HL-60 (FLT3-WT AML) & Primary AML cells (FLT3-WT) | 8 µM - 20 µM | 16-50% inhibition |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight if applicable.
-
Preparation of BL-8040 Working Solutions:
-
Prepare a series of dilutions of your BL-8040 stock solution in a serum-free medium to achieve the desired final concentrations.
-
Ensure the final solvent concentration in all wells (including vehicle control) is identical and non-toxic.
-
-
Cell Treatment: Remove the existing medium and add the medium containing the different concentrations of BL-8040 or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of BL-8040 or vehicle control for the appropriate duration (e.g., 24-48 hours).
-
Cell Harvesting:
-
For adherent cells, collect the culture supernatant (containing floating apoptotic cells) and then detach the adherent cells using trypsin. Combine the supernatant and the detached cells.
-
For suspension cells, collect the cells by centrifugation.
-
-
Cell Washing: Wash the cells twice with cold PBS.
-
Annexin V and PI Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Migration Assay (Boyden Chamber Assay)
-
Preparation of Inserts: If required for your specific assay, coat the transwell inserts with an extracellular matrix protein (e.g., Matrigel) for invasion assays. For migration assays, no coating is necessary.
-
Cell Preparation: Serum-starve the cells for several hours before the assay. Resuspend the cells in a serum-free medium.
-
Assay Setup:
-
Add a chemoattractant (e.g., CXCL12) to the lower chamber of the Boyden chamber.
-
Add the cell suspension to the upper chamber (the transwell insert).
-
Add different concentrations of BL-8040 or vehicle control to the upper chamber with the cells.
-
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (this will vary depending on the cell type).
-
Analysis:
-
Remove the non-migrated cells from the upper surface of the insert.
-
Fix and stain the migrated cells on the lower surface of the insert.
-
Count the number of migrated cells under a microscope.
-
Visualizations
Caption: The CXCL12/CXCR4 signaling pathway and the inhibitory action of BL-8040.
Caption: A general experimental workflow for cell-based assays with BL-8040.
References
Technical Support Center: BAY-8040 (BL-8040/Motixafortide)
A Guide to Ensuring Stability and Integrity During Storage and Experimentation
Welcome to the technical support center for BAY-8040. Please note that while the query referred to "this compound," the vast majority of scientific literature and supplier information pertains to BL-8040 (also known as Motixafortide) , a potent CXCR4 antagonist. This guide will focus on BL-8040, assuming it to be the compound of interest for researchers in oncology and drug development.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges researchers may face in maintaining the stability of BL-8040 throughout their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for BL-8040 powder?
A1: For long-term storage, it is recommended to store BL-8040 as a powder at -20°C. Under these conditions, the compound is reported to be stable for up to three years.[1]
Q2: How should I store BL-8040 stock solutions?
A2: Stock solutions of BL-8040 should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1] When stored properly in a suitable solvent such as DMSO, the solution can be stable for up to one year.[1] For short-term storage of a month, -20°C is also acceptable.[1]
Q3: What solvents are recommended for dissolving BL-8040?
A3: BL-8040 is a synthetic polypeptide that is described as a white or off-white powder and is freely soluble in water and 0.45% sodium chloride solution.[2] For creating stock solutions for in vitro experiments, dimethyl sulfoxide (DMSO) is commonly used, with a reported solubility of up to 100 mg/mL (46.3 mM).[1] It is crucial to use fresh, high-quality DMSO, as it is hygroscopic (absorbs moisture), which can reduce the solubility of the compound.[1]
Q4: Can I store my working solutions of BL-8040 in cell culture media?
A4: It is generally not recommended to store working solutions of small molecules in cell culture media for extended periods. Components in the media can react with the compound, leading to degradation. It is best practice to prepare fresh working solutions from your frozen stock solution for each experiment.
Q5: What are the potential signs of BL-8040 degradation?
A5: Visual signs of degradation can include a change in the color or clarity of the solution, or the appearance of precipitates. However, chemical degradation may not always be visible. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), which can detect the appearance of degradation products and a decrease in the concentration of the parent compound.
Troubleshooting Guide: Degradation of BL-8040
This guide provides solutions to common issues related to the stability of BL-8040.
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in my stock solution upon thawing. | 1. The concentration of the stock solution is too high for the solvent at room temperature. 2. The stock solution has undergone multiple freeze-thaw cycles, leading to decreased solubility or aggregation. 3. The DMSO used was not anhydrous, and absorbed water is reducing solubility. | 1. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a lower concentration stock solution. 2. Always aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 3. Use fresh, anhydrous, high-purity DMSO for preparing stock solutions. |
| I am observing a decrease in the expected biological activity of BL-8040 in my experiments. | 1. The compound has degraded in the stock solution due to improper storage. 2. The compound is unstable in the experimental buffer or cell culture medium. 3. The compound is binding to plasticware, reducing its effective concentration. | 1. Prepare a fresh stock solution from the powder. Verify the concentration and purity of the new stock solution using analytical methods if possible. 2. Perform a stability study of BL-8040 in your specific experimental medium (see Protocol 2 below). Consider preparing fresh working solutions immediately before use. 3. Use low-protein-binding tubes and plates for preparing and storing solutions of BL-8040. |
| My analytical results (e.g., HPLC) show extra peaks that are not present in a fresh sample. | 1. Chemical degradation of BL-8040 has occurred. 2. The compound is reacting with components in the solvent or medium. | 1. Review storage conditions and handling procedures. Ensure the compound is protected from light and stored at the recommended temperature. 2. Investigate the compatibility of BL-8040 with all components of your experimental system. Simplify the buffer system if possible to identify the reactive component. |
Experimental Protocols
Protocol 1: Basic Kinetic Solubility Assay
This protocol provides a general method to assess the kinetic solubility of BL-8040 in an aqueous buffer.
Methodology:
-
Prepare a high-concentration stock solution: Dissolve BL-8040 in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This will create a range of final compound concentrations.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual Inspection: Visually inspect each well for signs of precipitation.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance or turbidity at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.
Protocol 2: Chemical Stability Assessment by HPLC
This protocol outlines a basic procedure to evaluate the chemical stability of BL-8040 in a specific solution over time.
Methodology:
-
Prepare Initial Sample (T=0): Prepare a solution of BL-8040 in the desired buffer (e.g., cell culture medium) at the final working concentration. Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins and stop degradation. Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO₂) for the desired duration (e.g., 24, 48, 72 hours).
-
Prepare Time-Point Samples: At each time point, take an aliquot of the incubated solution and process it as described in step 1.
-
HPLC Analysis: Analyze the samples by a validated HPLC method to determine the concentration of BL-8040 remaining.
-
Data Analysis: Calculate the percentage of BL-8040 remaining at each time point relative to the T=0 sample.
Signaling Pathway and Experimental Workflow Diagrams
BL-8040 Mechanism of Action: CXCR4 Signaling Pathway
BL-8040 is a high-affinity antagonist of the CXCR4 receptor. The binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4 activates several downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. By blocking this interaction, BL-8040 inhibits these pro-tumorigenic signals.[3][4][5][6][7]
Experimental Workflow for Assessing BL-8040 Stability
The following diagram illustrates a typical workflow for assessing the stability of BL-8040 in an experimental setting.
Troubleshooting Logic for Decreased Biological Activity
This diagram outlines a logical approach to troubleshooting experiments where BL-8040 shows lower than expected activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. CXCR4 inhibition modulates the tumor microenvironment and retards the growth of B16-OVA melanoma and Renca tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Human Neutrophil Elastase Inhibitors: BAY-8040 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of BAY-8040, a potent Human Neutrophil Elastase (HNE) inhibitor, with other notable HNE inhibitors, Alvelestat and Sivelestat. The information is supported by experimental data to aid in the evaluation and selection of these compounds for research and development purposes.
Introduction to Human Neutrophil Elastase (HNE) Inhibition
Human Neutrophil Elastase is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation, HNE is released and plays a crucial role in the degradation of extracellular matrix proteins. While essential for host defense, dysregulated HNE activity is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the development of potent and selective HNE inhibitors is a significant therapeutic strategy. This guide focuses on the comparative analysis of this compound against other synthetic and clinically relevant HNE inhibitors.
Quantitative Comparison of HNE Inhibitor Potency
The following table summarizes the in vitro potency of this compound, Alvelestat, and Sivelestat against Human Neutrophil Elastase. These values are critical for understanding the relative efficacy of these inhibitors at a molecular level.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Profile |
| This compound | Human Neutrophil Elastase (HNE) | 28 | Not Reported | Selective for HNE; no significant inhibition of 68 other pharmacologically relevant targets and a panel of related serine proteases at >10 µM. |
| Alvelestat (AZD9668) | Human Neutrophil Elastase (NE) | 12[1] | 9.4[1] | Highly selective for NE; at least 600-fold more selective over other serine proteases[1]. |
| Sivelestat | Human Neutrophil Elastase (HNE) | 44[2] | 200[2] | Highly specific for HNE. No significant inhibition of pancreatic elastase (IC50 = 5.6 µM), trypsin, thrombin, plasmin, plasma kallikrein, pancreas kallikrein, chymotrypsin, and cathepsin G at concentrations up to 100 µM[2]. |
Note: IC50 and Ki values are dependent on experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
The determination of HNE inhibitory activity is crucial for the characterization of compounds like this compound. Below is a generalized protocol for a common in vitro HNE inhibition assay.
In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HNE activity.
Materials:
-
Purified Human Neutrophil Elastase
-
Test Inhibitor (e.g., this compound)
-
Fluorogenic or Chromogenic HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin [MeOSuc-AAPV-AMC] or N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide [MeOSuc-AAPV-pNA])
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Tween-20)
-
96-well microplates (black plates for fluorescent assays, clear plates for colorimetric assays)
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test inhibitor stock solution in Assay Buffer to obtain a range of concentrations.
-
Dilute the HNE enzyme to a final working concentration in Assay Buffer.
-
Prepare the HNE substrate solution in Assay Buffer.
-
-
Assay Reaction:
-
Add a fixed volume of the diluted HNE enzyme to each well of the microplate.
-
Add the serially diluted test inhibitor or vehicle control to the respective wells.
-
Incubate the enzyme and inhibitor together for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the HNE substrate to each well.
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.
-
Determine the percentage of HNE inhibition for each concentration relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the general signaling pathway of HNE in inflammation and a typical experimental workflow for screening HNE inhibitors.
Caption: HNE Signaling Pathway and Inhibition.
Caption: HNE Inhibitor Screening Workflow.
References
Navigating the Inflammatory Cascade: A Comparative Analysis of Sivelestat and the CXCR4 Antagonist BL-8040
An important clarification regarding the compound "BAY-8040": Initial comprehensive searches for a compound designated "this compound" did not yield any specific information regarding its mechanism of action, therapeutic indications, or any preclinical or clinical data that would allow for a meaningful comparison with sivelestat. The search results frequently led to information about "BL-8040" (also known as motixafortide), a CXCR4 antagonist with a primary focus in oncology, as well as other Bayer compounds with different numerical designations and unrelated therapeutic applications. Given the high likelihood of a typographical error in the initial query, this guide will proceed with a comparative analysis of sivelestat and BL-8040 , focusing on their distinct mechanisms of action and effects on inflammatory and cell trafficking pathways.
This guide provides a detailed comparison of the neutrophil elastase inhibitor sivelestat and the CXCR4 antagonist BL-8040 for researchers, scientists, and drug development professionals. While these two agents operate in different therapeutic arenas—sivelestat primarily in acute lung injury and BL-8040 in cancer immunotherapy—their impact on inflammatory processes and cellular migration offers a basis for a compelling comparative analysis.
Executive Summary
Sivelestat is a selective inhibitor of neutrophil elastase, a key protease involved in the inflammatory damage associated with conditions like acute respiratory distress syndrome (ARDS).[1][2][3] Its primary role is to mitigate tissue destruction and reduce the inflammatory response driven by activated neutrophils.[1][2][3]
In contrast, BL-8040 is a potent antagonist of the CXCR4 receptor, which plays a crucial role in the homing and retention of various cells, including hematopoietic stem cells and cancer cells, within the bone marrow.[4] By blocking CXCR4, BL-8040 mobilizes these cells into the peripheral circulation. In the context of oncology, this action is leveraged to sensitize tumors to immunotherapy and chemotherapy.[5][6][7][8]
This comparison will delve into their mechanisms of action, present available efficacy data in their respective fields, detail relevant experimental protocols, and provide visual representations of their signaling pathways.
Mechanism of Action
Sivelestat: Taming the Neutrophil Response
Sivelestat functions as a competitive and selective inhibitor of neutrophil elastase.[1][2][3] During an inflammatory response, neutrophils release elastase, which can degrade extracellular matrix proteins like elastin, leading to tissue damage.[1][2] Sivelestat binds to the active site of neutrophil elastase, preventing this proteolytic activity and thereby reducing inflammation-mediated tissue injury.[1][2][3]
Beyond direct enzyme inhibition, sivelestat has been shown to modulate several intracellular signaling pathways implicated in inflammation. These include the inhibition of the JNK/NF-κB and PI3K/AKT/mTOR pathways, and the activation of the protective Nrf2/HO-1 signaling pathway.[2][3][9]
BL-8040: Disrupting Cellular Anchors
BL-8040 is a high-affinity antagonist of the CXCR4 chemokine receptor.[8] The ligand for CXCR4, CXCL12 (also known as SDF-1), is highly expressed in the bone marrow and other tissues, creating a chemoattractant gradient that retains CXCR4-expressing cells. In cancer, tumor cells can co-opt this axis to promote their growth, invasion, and metastasis.[4][8]
By blocking the interaction between CXCL12 and CXCR4, BL-8040 disrupts the retention of cells in protective niches like the bone marrow.[4] This leads to the mobilization of hematopoietic stem cells, immune cells, and cancer cells into the peripheral circulation.[4][10] In the context of pancreatic cancer, this mobilization of immune cells, particularly T cells, into the tumor microenvironment is thought to enhance the efficacy of immunotherapies like anti-PD-1 antibodies.[6][11] BL-8040 has also been shown to induce apoptosis in acute myeloid leukemia (AML) blasts by downregulating survival pathways such as ERK, BCL-2, and MCL-1.[4]
Comparative Efficacy Data
Direct comparative studies between sivelestat and BL-8040 are unavailable due to their distinct therapeutic applications. The following tables summarize key efficacy data for each compound in its primary area of investigation.
Table 1: Clinical Efficacy of Sivelestat in Acute Lung Injury/Acute Respiratory Distress Syndrome
| Endpoint | Sivelestat Group | Control Group | p-value | Study Population | Citation |
| 28-30 Day Mortality | 25.47% (54/212) | - | - | Pediatric ARDS | [12] |
| 28-30 Day Mortality | Risk Ratio: 0.81 | - | p = 0.03 | Meta-analysis of ALI/ARDS patients | [13][14] |
| Mechanical Ventilation Time | Shortened | - | p = 0.02 | Meta-analysis of ALI/ARDS patients | [13][14] |
| ICU Stay | Shortened | - | p < 0.00001 | Meta-analysis of ALI/ARDS patients | [13][14] |
| PaO2/FiO2 at 48h | 141 ± 45 | 115 ± 21 | p < 0.001 | Pediatric ARDS | [12] |
| PaO2/FiO2 at 72h | 169 ± 61 | 139 ± 40 | p < 0.001 | Pediatric ARDS | [12] |
| Pneumonia Incidence | 40% | 62% | p = 0.03 | Post-cardiac surgery ALI | [15] |
Table 2: Clinical Efficacy of BL-8040 in Metastatic Pancreatic Cancer (COMBAT/KEYNOTE-202 Trial)
| Endpoint | BL-8040 + Pembrolizumab | BL-8040 + Pembrolizumab + Chemotherapy | Study Population | Citation |
| Objective Response Rate (ORR) | - | 32% | Second-line metastatic PDAC | [11] |
| Disease Control Rate (DCR) | 34.5% | 77% | Chemo-resistant / Second-line metastatic PDAC | [6][11] |
| Median Overall Survival (mOS) | 7.5 months (as second-line therapy) | - | Chemo-resistant metastatic PDAC | [6] |
| Median Duration of Response | - | 7.8 months | Second-line metastatic PDAC | [11] |
Experimental Protocols
Sivelestat: Evaluation in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
A common preclinical model to assess the efficacy of sivelestat involves inducing acute lung injury in rodents via intratracheal or intraperitoneal administration of LPS.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are typically used.
-
Induction of ALI: A single dose of LPS (e.g., 5 mg/kg) is administered intratracheally or intraperitoneally.
-
Treatment: Sivelestat is administered, often intravenously, at a specified dose (e.g., 10 mg/kg) at a set time point relative to LPS administration (e.g., 1 hour before or after).
-
Sample Collection: At a predetermined time after LPS challenge (e.g., 6, 12, or 24 hours), animals are euthanized. Bronchoalveolar lavage fluid (BALF) and lung tissue are collected.
-
Efficacy Endpoints:
-
Lung Wet-to-Dry Weight Ratio: To assess pulmonary edema.
-
Cell Counts in BALF: Total cells and neutrophil counts are determined to quantify inflammatory cell infiltration.
-
Cytokine Levels: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in BALF or lung homogenates are measured by ELISA.
-
Myeloperoxidase (MPO) Activity: Measured in lung tissue as an indicator of neutrophil accumulation.
-
Histopathological Analysis: Lung sections are stained with Hematoxylin and Eosin (H&E) to evaluate tissue damage, inflammatory cell infiltration, and edema.
-
BL-8040: Assessment of Cell Mobilization and Anti-Tumor Efficacy in a Pancreatic Cancer Mouse Model
To evaluate the efficacy of BL-8040, particularly in combination with immunotherapy, an orthotopic pancreatic cancer mouse model is often employed.
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) are used.
-
Tumor Implantation: Pancreatic cancer cells (e.g., KPC cells) are surgically implanted into the pancreas of the mice.
-
Treatment Regimen: Once tumors are established, mice are treated with BL-8040 (e.g., via subcutaneous injection), an anti-PD-1 antibody, and/or chemotherapy, following a specified dosing schedule.
-
Monitoring: Tumor growth is monitored over time using imaging techniques like ultrasound or bioluminescence imaging.
-
Pharmacodynamic Assessments:
-
Peripheral Blood Analysis: Blood samples are collected at various time points to assess the mobilization of immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) by flow cytometry.
-
Tumor Microenvironment Analysis: At the end of the study, tumors are harvested, and single-cell suspensions are prepared. Flow cytometry is used to analyze the infiltration of various immune cell subsets into the tumor.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Comparison of tumor volume between treatment groups.
-
Overall Survival: Monitoring the survival of the animals in each treatment group.
-
Immunohistochemistry: Staining of tumor sections for markers of immune cell infiltration (e.g., CD3, CD8) and other relevant biomarkers.
-
Signaling Pathways and Experimental Workflows
Caption: Sivelestat inhibits neutrophil elastase and modulates inflammatory signaling pathways.
Caption: BL-8040 blocks the CXCR4 receptor, leading to cellular mobilization.
Caption: A generalized workflow for preclinical evaluation of sivelestat and BL-8040.
References
- 1. What is the mechanism of Sivelestat Sodium Hydrate? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The CXCR4 inhibitor BL-8040 induces the apoptosis of AML blasts by downregulating ERK, BCL-2, MCL-1 and cyclin-D1 via altered miR-15a/16-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tgen.org [tgen.org]
- 6. BL-8040, a CXCR4 antagonist, in combination with pembrolizumab and chemotherapy for pancreatic cancer: the COMBAT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. news.cancerconnect.com [news.cancerconnect.com]
- 9. Sivelestat sodium attenuates acute lung injury by inhibiting JNK/NF-κB and activating Nrf2/HO-1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. Sivelestat improves clinical outcomes and decreases ventilator-associated lung injury in children with acute respiratory distress syndrome: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Sivelestat in the Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The neutrophil elastase inhibitor, sivelestat, attenuates acute lung injury in patients with cardiopulmonary bypass [frontiersin.org]
Comparative Analysis of BAY-8040's Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of BAY-8040, a potent human neutrophil elastase (HNE) inhibitor, with other HNE inhibitors and alternative anti-inflammatory agents. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound is a pyrimidopyridazine derivative that exhibits strong inhibitory activity against human neutrophil elastase (HNE), a key protease implicated in the inflammatory cascade of various diseases.[1][2] While direct quantitative data on its broad anti-inflammatory effects are limited in publicly available literature, its efficacy in animal models of HNE-driven pathology, such as monocrotaline-induced pulmonary arterial hypertension, suggests a significant potential in mitigating inflammation-related tissue damage.[1][2] This guide compares this compound with other HNE inhibitors, namely Sivelestat and Alvelestat, and two drugs with different mechanisms of action, Infliximab (a TNF-α inhibitor) and Tofacitinib (a JAK inhibitor), to provide a comprehensive overview for research and development professionals.
Data Presentation: Comparative Efficacy of Anti-Inflammatory Agents
The following tables summarize the quantitative data on the efficacy of this compound and its comparators.
Table 1: In Vitro Potency of Human Neutrophil Elastase Inhibitors
| Compound | Target | IC50 | Reference |
| This compound | Human Neutrophil Elastase (HNE) | 28 nM | [3] |
| Sivelestat | Human Neutrophil Elastase (HNE) | 44 nM | [3] |
| Alvelestat (AZD9668) | Human Neutrophil Elastase (NE) | 12 nM | [4] |
Table 2: In Vivo Anti-Inflammatory Effects of HNE Inhibitors
| Compound | Animal Model | Key Anti-Inflammatory Findings | Reference |
| This compound | Monocrotaline-induced pulmonary arterial hypertension in rats | Decreased cardiac remodeling and ameliorated cardiac function. | [1][2] |
| Sivelestat | Lipopolysaccharide (LPS)-induced acute lung injury in rats | Decreased serum TNF-α and IL-6 levels.[5] | [5] |
| Sepsis in rats | Improved survival and restored gut microbiota composition.[6] | [6] | |
| COVID-19 patients with ALI/ARDS | Significantly decreased plasma levels of IFNα, IL-1β, and IL-2.[7] | [7] | |
| Alvelestat (AZD9668) | Smoke-induced airway inflammation in mice | Significantly reduced the number of BAL neutrophils and BAL IL-1β.[4] | [4] |
| Bronchiectasis patients (Phase II study) | Improved lung function and trends for reductions in sputum inflammatory biomarkers (IL-6, IL-8, CCL5).[8] | [8] |
Table 3: Anti-Inflammatory Effects of Non-HNE Inhibitor Comparators
| Compound | Mechanism of Action | Key Anti-Inflammatory Findings | Reference |
| Infliximab | TNF-α inhibitor | Reduces infiltration of inflammatory cells and attenuates the expression of cellular adhesion molecules (E-selectin, ICAM-1, VCAM-1) and chemoattractants (IL-8, MCP-1).[1] | [1] |
| Tofacitinib | JAK inhibitor | In rheumatoid arthritis patients, decreased circulating levels of IL-6, CXCL10, and MMP-3.[9] In ulcerative colitis mucosal explants, inhibited the release of multiple inflammatory biomarkers.[10] | [9][10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Signaling pathway of Human Neutrophil Elastase (HNE) and the inhibitory action of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Positive Effects of Neutrophil Elastase Inhibitor (Sivelestat) on Gut Microbiome and Metabolite Profiles of Septic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical utility of the neutrophil elastase inhibitor sivelestat for the treatment of ALI/ARDS patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tofacitinib treatment modulates the levels of several inflammation-related plasma proteins in rheumatoid arthritis and baseline levels of soluble biomarkers associate with the treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Comparative Efficacy of BAY-8040 and Alternative Human Neutrophil Elastase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Human Neutrophil Elastase (HNE) inhibitor, BAY-8040, and other notable HNE inhibitors. Due to the limited publicly available data on the cross-validation of this compound activity in different cell lines, this comparison focuses on the standard biochemical assay for evaluating HNE inhibitory potency.
Introduction to Human Neutrophil Elastase (HNE) and Its Inhibition
Human Neutrophil Elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation or infection, neutrophils release HNE, which plays a role in the degradation of extracellular matrix proteins, including elastin.[1] While essential for host defense, excessive HNE activity can lead to tissue damage and is implicated in the pathogenesis of various inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), acute lung injury, and cystic fibrosis.[1][2] Consequently, the development of potent and selective HNE inhibitors, such as this compound, is a key therapeutic strategy for these conditions.
Comparative Inhibitory Activity
The primary method for assessing the potency of HNE inhibitors is through in vitro enzymatic assays that measure the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound and a selection of alternative HNE inhibitors against purified human neutrophil elastase.
| Compound Name | IC50 against HNE | Notes |
| This compound | 28 nM [3] | A potent and selective HNE inhibitor. |
| BAY 85-8501 | 65 pM[4][5][6][7][8] | A highly potent and selective HNE inhibitor. |
| Alvelestat (AZD9668) | 12 nM[3][9][10][11][12] | An orally active and selective HNE inhibitor. |
| Sivelestat | 44 nM[3][13][14][15][16][17] | A competitive inhibitor of HNE. |
| DMP-777 | Data not available | A potent, selective, and orally active HLE inhibitor. |
| GW311616A | Ki of 0.31 nM[3] | A potent and specific intracellular and orally active HNE inhibitor. |
| TEI-8362 | 1.9 nM[3] | A potent and selective HNE inhibitor. |
Note: The data presented in this table is for comparative purposes and is based on publicly available information. Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
Signaling Pathway of HNE-Mediated Tissue Damage
The diagram below illustrates the mechanism of HNE release from neutrophils and its subsequent degradation of extracellular matrix proteins, leading to tissue injury. HNE inhibitors like this compound act by directly blocking the enzymatic activity of HNE.
Experimental Protocols
In Vitro HNE Inhibitor Screening Assay (Fluorogenic)
This is the standard method for determining the inhibitory potency of compounds against HNE.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Test compounds (e.g., this compound) and control inhibitor (e.g., Sivelestat)
-
DMSO for compound dilution
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~360/460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and control inhibitor in DMSO, followed by a further dilution in Assay Buffer.
-
Add a defined amount of HNE to each well of the microplate, except for the negative control wells.
-
Add the diluted test compounds or control inhibitor to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HNE substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals for a set duration (e.g., 30-60 minutes) in a kinetic mode.
-
Calculate the reaction rate (V) from the linear portion of the fluorescence versus time curve.
-
Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Intracellular HNE Inhibition Assay in U937 Cells
This assay measures the ability of a compound to inhibit HNE within a cellular context.
Materials:
-
U937 cell line (human monocytic cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds and control inhibitor
-
Cell lysis buffer
-
Fluorogenic HNE substrate
-
96-well plates (for cell culture and assay)
-
Fluorometric microplate reader
Procedure:
-
Seed U937 cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of the test compounds or control inhibitor and incubate for a desired period (e.g., 24 hours).
-
After incubation, wash the cells with PBS to remove any remaining compound.
-
Lyse the cells using a suitable cell lysis buffer.
-
Transfer the cell lysates to a new 96-well black microplate.
-
Add the fluorogenic HNE substrate to each well containing the cell lysate.
-
Measure the fluorescence intensity over time, as described in the in vitro assay protocol.
-
Calculate the residual HNE activity in the treated cells as a percentage of the activity in untreated control cells.
-
Determine the IC50 value for intracellular HNE inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vitro HNE inhibitor screening assay.
Conclusion
References
- 1. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Elastase (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BAY 85-8501 (BAY-85-8501) | HNE inhibitor | Probechem Biochemicals [probechem.com]
- 6. medkoo.com [medkoo.com]
- 7. BAY-85-8501 - MedChem Express [bioscience.co.uk]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Alvelestat (AZD9668) | Neutrophil elastase inhibitor | Probechem Biochemicals [probechem.com]
- 12. Selleck Chemical LLC Alvelestat (AZD9668) 25mg 848141-11-7 Avelestat, Quantity: | Fisher Scientific [fishersci.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. abmole.com [abmole.com]
- 16. scbt.com [scbt.com]
- 17. Sivelestat, neutrophil elastase inhibitor (CAS 127373-66-4) | Abcam [abcam.com]
A Comparative Analysis of BAY-8040 and Natural Elastase Inhibitors for Therapeutic Development
For Immediate Release
[City, State] – [Date] – In the landscape of therapeutic interventions for inflammatory diseases mediated by human neutrophil elastase (HNE), both synthetic and natural inhibitors present viable avenues for drug development. This guide provides a detailed comparison of BAY-8040, a potent synthetic HNE inhibitor, and a range of natural elastase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance profiles based on available experimental data.
Human neutrophil elastase is a serine protease implicated in the pathology of numerous inflammatory conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[1][2] The destructive activity of HNE on extracellular matrix proteins, particularly elastin, necessitates the development of effective and specific inhibitors to mitigate tissue damage.[1]
Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of a compound is a critical determinant of its therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of natural elastase inhibitors against human neutrophil elastase (HNE) or porcine pancreatic elastase (PPE), a commonly used substitute.
| Inhibitor | Type | Target Elastase | IC50 | Source |
| This compound | Synthetic (Pyrimidopyridazine derivative) | Human Neutrophil Elastase (HNE) | 28 nM | [3] |
| Lyngbyastatin 7 | Natural (Polypeptide - Cyanobacterial) | Human Neutrophil Elastase (HNE) | 2.3 nM | [2] |
| Lyngbyastatin 7 | Natural (Polypeptide - Cyanobacterial) | Porcine Pancreatic Elastase (PPE) | 8.3 nM | [2] |
| Symplostatin 7 | Natural (Polypeptide - Cyanobacterial) | Human Neutrophil Elastase (HNE) | 21 nM | [2] |
| Symplostatin 6 | Natural (Polypeptide - Cyanobacterial) | Human Neutrophil Elastase (HNE) | 28 nM | [2] |
| Symplostatin 8 | Natural (Polypeptide - Cyanobacterial) | Human Neutrophil Elastase (HNE) | 41 nM | [2] |
| Molassamide | Natural (Polypeptide - Cyanobacterial) | Human Neutrophil Elastase (HNE) | 110 nM | [4] |
| Loggerpeptin A | Natural (Polypeptide - Cyanobacterial) | Human Neutrophil Elastase (HNE) | 290 nM | [4] |
| Cyclotheonellazole A | Natural (Polypeptide - Marine Sponge) | Human Neutrophil Elastase (HNE) | 321 nM | [4] |
| Loggerpeptin C | Natural (Polypeptide - Cyanobacterial) | Human Neutrophil Elastase (HNE) | 620 nM | [4] |
| Loggerpeptin B | Natural (Polypeptide - Cyanobacterial) | Human Neutrophil Elastase (HNE) | 890 nM | [4] |
| Largamide B | Natural (Polypeptide - Cyanobacterial) | Porcine Pancreatic Elastase (PPE) | 500 nM | [1][2] |
| Largamide C | Natural (Polypeptide - Cyanobacterial) | Porcine Pancreatic Elastase (PPE) | 1.2 µM | [1][2] |
| Largamide A | Natural (Polypeptide - Cyanobacterial) | Porcine Pancreatic Elastase (PPE) | 1.4 µM | [1][2] |
| Brunsvicamide B | Natural (Polypeptide - Cyanobacterial) | Human Leukocyte Elastase | 2.00 µM | [4][5] |
| Oscillapeptin | Natural (Polypeptide - Cyanobacterial) | Elastase | 2.5 µM | [2] |
| Brunsvicamide A | Natural (Polypeptide - Cyanobacterial) | Human Leukocyte Elastase | 3.12 µM | [4][5] |
| Brunsvicamide C | Natural (Polypeptide - Cyanobacterial) | Human Leukocyte Elastase | 4.42 µM | [4][5] |
| Luteolin | Natural (Flavonoid) | Elastase Release | 6.91 µM | [6] |
| Apigenin | Natural (Flavonoid) | Elastase | 13.35 - 46.1 µM | [6] |
| Endogenous Inhibitors | ||||
| Secretory Leukocyte Protease Inhibitor (SLPI) | Natural (Endogenous Protein) | Human Neutrophil Elastase (HNE) | - | - |
| Alpha-1 Antitrypsin (AAT) | Natural (Endogenous Protein) | Human Neutrophil Elastase (HNE) | - | - |
| Elafin | Natural (Endogenous Protein) | Human Neutrophil Elastase (HNE) | - | - |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as enzyme source (HNE vs. PPE), substrate used, and assay protocols.[4]
Selectivity Profile
A crucial aspect of a therapeutic inhibitor is its selectivity for the target enzyme over other related proteins, which minimizes off-target effects.
This compound is reported to be a highly selective inhibitor of human neutrophil elastase.[3] While specific quantitative data for its activity against a broad panel of proteases is not detailed in the provided information, its development was based on a lead series optimized for potency and selectivity.[3]
Natural inhibitors exhibit a range of selectivities. Some polypeptides, like Lyngbyastatin 7, have shown preferential and complete inhibition of elastase, proteinase K, and chymotrypsin at a concentration of 10 µM.[2] Others, such as the largamides, show no activity against chymotrypsin and trypsin up to 50 µM, suggesting good selectivity for elastase.[1][2] Endogenous inhibitors like SLPI, AAT, and elafin are the body's natural regulators of elastase activity.[1]
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against human neutrophil elastase, based on common methodologies.[7][8][9][10]
Objective: To determine the IC50 value of a test compound against HNE.
Materials:
-
Human Neutrophil Elastase (HNE)
-
Fluorogenic or chromogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
Test compound (inhibitor)
-
Positive control inhibitor (e.g., Sivelestat)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of HNE in the assay buffer.
-
Prepare a stock solution of the elastase substrate in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well microplate, add the assay buffer.
-
Add the test compound dilutions or the positive control to the respective wells.
-
Add the HNE solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the elastase substrate to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at appropriate wavelengths over a specific time course using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Signaling Pathways Modulated by Human Neutrophil Elastase
Understanding the downstream effects of HNE is critical for appreciating the therapeutic impact of its inhibitors. HNE can activate several intracellular signaling cascades that contribute to inflammation and tissue remodeling.
One key pathway involves the activation of the extracellular signal-regulated kinase (ERK) and PI3K/Akt signaling pathways, which can promote cell proliferation and inhibit apoptosis in certain cell types.[11][12]
References
- 1. frontiersin.org [frontiersin.org]
- 2. The Natural Polypeptides as Significant Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and Selective Human Neutrophil Elastase Inhibitors with Novel Equatorial Ring Topology: in vivo Efficacy of the Polar Pyrimidopyridazine this compound in a Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Flavonoids as inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis [jove.com]
- 8. Inhibition of pancreatic elastase in silico and in vitro by Rubus rosifolius leaves extract and its constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elastase inhibition by natural flavonoids: mechanistic insights and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, identification, and molecular docking of novel elastase inhibitory peptide from walnut (Juglans regia L.) meal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human neutrophil-derived elastase induces airway smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of BAY-8040: A Comparative Analysis for Researchers
For Immediate Release
[City, State] – December 8, 2025 – As the scientific community continues its quest for novel therapeutics targeting inflammatory and cardiopulmonary diseases, a potent and selective human neutrophil elastase (HNE) inhibitor, BAY-8040, has emerged as a promising candidate. This guide offers a comprehensive comparison of this compound with alternative HNE inhibitors, providing researchers, scientists, and drug development professionals with the latest experimental data to evaluate its therapeutic potential.
Human neutrophil elastase is a serine protease implicated in the pathophysiology of various inflammatory conditions, including pulmonary arterial hypertension (PAH), chronic obstructive pulmonary disease (COPD), and cystic fibrosis.[1][2] Inhibition of HNE is a key therapeutic strategy to mitigate tissue damage and inflammation driven by this enzyme. This compound, a pyrimidopyridazine derivative, has demonstrated significant preclinical efficacy, warranting a closer examination of its profile against other compounds in development and clinical use.[3]
Comparative Efficacy of HNE Inhibitors
The following table summarizes the in vitro potency of this compound and selected alternative HNE inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | Target | IC50 | Development Status | Therapeutic Area |
| This compound | Human Neutrophil Elastase (HNE) | 28 nM | Preclinical | Pulmonary Arterial Hypertension |
| BAY 85-8501 | Human Neutrophil Elastase (HNE) | 70 pM | Phase II (for non-CF bronchiectasis) | Pulmonary Diseases |
| Sivelestat | Human Neutrophil Elastase (HNE) | 44 nM | Marketed (in Japan and South Korea) | Acute Lung Injury/ARDS |
| AZD9668 | Human Neutrophil Elastase (HNE) | 12 nM | Phase II (for COPD and bronchiectasis) | Respiratory Diseases |
| Elafin (Tiprelestat) | Human Neutrophil Elastase (HNE), Proteinase-3 | - | Clinical Trials | Pulmonary Arterial Hypertension |
In Vivo Preclinical Evidence: this compound in a Model of Pulmonary Arterial Hypertension
A pivotal preclinical study has highlighted the in vivo efficacy of this compound in a monocrotaline-induced rat model of pulmonary arterial hypertension.[3] This model is a well-established method for inducing PAH in rodents, characterized by increased pulmonary vascular resistance and right ventricular hypertrophy.[4][5] Treatment with this compound in this model resulted in a notable decrease in cardiac remodeling and an amelioration of cardiac function, providing a strong in vivo proof-of-concept for its therapeutic potential in cardiopulmonary pathologies.[3]
While specific quantitative data from this study on parameters like right ventricular systolic pressure (RVSP) or the Fulton index (RV/[LV+S]) for this compound are not publicly detailed, the positive outcomes position it as a significant compound for further investigation. For comparison, studies on other HNE inhibitors, such as BAY 85-8501, have shown significant reductions in right ventricular pressure and hypertrophy in similar preclinical models.[1]
Experimental Protocols
Human Neutrophil Elastase (HNE) Enzymatic Assay (General Protocol)
The inhibitory activity of compounds against HNE is typically determined using a fluorogenic substrate-based assay.
-
Reagents and Materials: Purified human neutrophil elastase, a fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), assay buffer (e.g., Tris-HCl with NaCl and a detergent), and the test compounds (e.g., this compound) at various concentrations.
-
Procedure:
-
The test compound is pre-incubated with HNE in the assay buffer in a 96-well plate.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).
-
The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.[6][7]
Monocrotaline-Induced Pulmonary Arterial Hypertension in Rats (General Protocol)
This in vivo model is widely used to assess the efficacy of potential PAH therapies.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) is administered to induce PAH. The disease develops over several weeks, leading to pulmonary vascular remodeling and right ventricular hypertrophy.[4][8]
-
Treatment: The test compound (e.g., this compound) is administered daily or as per the study design, starting at a specified time point after monocrotaline injection. A vehicle control group is also included.
-
Efficacy Assessment: After the treatment period (typically 3-4 weeks post-monocrotaline), the following parameters are measured:
-
Hemodynamics: Right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.
-
Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton index) is calculated as a measure of right ventricular hypertrophy.
-
Histology: Lung and heart tissues are collected for histological analysis to assess vascular remodeling and cardiac fibrosis.[4][5]
-
Signaling Pathways and Mechanism of Action
Human neutrophil elastase exerts its pathological effects through the degradation of extracellular matrix proteins and by modulating various signaling pathways. Inhibition of HNE by compounds like this compound is expected to counteract these effects.
Caption: Signaling pathways modulated by Human Neutrophil Elastase (HNE) and inhibited by this compound.
The diagram above illustrates key signaling cascades activated by HNE. By inhibiting HNE, this compound can potentially prevent the downstream pathological consequences of these pathways, such as excessive cell proliferation and inflammation.
Conclusion
This compound presents a compelling profile as a potent and selective HNE inhibitor with demonstrated in vivo efficacy in a relevant disease model. Its therapeutic potential in pulmonary arterial hypertension and other inflammatory diseases warrants further investigation. This comparative guide provides a foundational overview for researchers to contextualize the significance of this compound within the landscape of HNE inhibitors and to inform future research and development efforts.
References
- 1. | BioWorld [bioworld.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Potent and Selective Human Neutrophil Elastase Inhibitors with Novel Equatorial Ring Topology: in vivo Efficacy of the Polar Pyrimidopyridazine this compound in a Pulmonary Arterial Hypertension Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 6. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Independent Verification of Motixafortide (BAY-8040/BL-8040)'s Mechanism as a CXCR4 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Motixafortide (also known as BL-8040 or the initial developmental code BAY-8040) and another prominent CXCR4 antagonist, Plerixafor. The focus is on the independent verification of Motixafortide's mechanism of action through experimental data, offering a resource for researchers in oncology and hematology.
Introduction to CXCR4 Signaling
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that, upon binding its ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), activates several downstream signaling pathways. These pathways are integral to various physiological processes, including immune cell trafficking, hematopoiesis, and organogenesis. However, the CXCL12/CXCR4 axis is also implicated in the pathology of numerous diseases, most notably in cancer, where it promotes tumor growth, invasion, angiogenesis, and metastasis.[1]
Upon CXCL12 binding, CXCR4 triggers intracellular signaling cascades primarily through Gαi proteins, leading to the activation of pathways such as PI3K/AKT and MAPK/ERK, which are critical for cell survival, proliferation, and migration.
Mechanism of Action of Motixafortide and Comparators
Motixafortide is a synthetic cyclic peptide that acts as a high-affinity, selective antagonist of the CXCR4 receptor.[2] By binding to CXCR4, Motixafortide blocks the interaction with CXCL12, thereby inhibiting the downstream signaling pathways that contribute to cancer progression.[1] This mechanism is shared by other CXCR4 antagonists, such as Plerixafor, a bicyclam molecule.[3][4][5][6][7] Both drugs have been shown to mobilize hematopoietic stem cells from the bone marrow into the peripheral blood by disrupting the CXCL12/CXCR4 interaction that retains these cells in the marrow niche.[3][4][5][6][7]
Recent studies have also elucidated that Motixafortide's antagonism of CXCR4 can induce apoptosis in cancer cells by upregulating miR-15a/16-1, which in turn downregulates the anti-apoptotic proteins BCL-2 and MCL-1, and inhibits survival signals via the AKT/ERK pathways.[8][9]
Comparative Analysis of CXCR4 Antagonists
This section compares the performance of Motixafortide with Plerixafor, focusing on their binding affinity, efficacy in cell mobilization, and impact on cancer cell function.
| Parameter | Motixafortide (BL-8040) | Plerixafor (AMD3100) | References |
| Binding Affinity (Ki) | High affinity (Ki: 0.32 nM) | Lower affinity (Ki: 652 nM) | [2][10] |
| Receptor Occupancy | Long receptor occupancy (>48 hours) | Shorter-acting | [2][10] |
| Hematopoietic Stem Cell Mobilization | In a phase 3 trial (GENESIS), 92.5% of multiple myeloma patients mobilized ≥6x10^6 CD34+ cells/kg in up to 2 apheresis days when combined with G-CSF, with 88.8% achieving this in a single day. | In a comparative context, plerixafor has been shown to be effective, but studies suggest motixafortide may mobilize a higher number of primitive stem cells. In one study, 34% of allogeneic donors mobilized with single-agent plerixafor failed to collect >2 × 10^6 CD34+ cells per kg with one injection and one apheresis. | [2][10][11] |
| Effect on Cancer Cell Migration | Effectively inhibits CXCL12-induced migration of acute myeloid leukemia (AML) cells. | Inhibits CXCL12-mediated chemotaxis.[6] | [12] |
| Induction of Apoptosis in Cancer Cells | Induces apoptosis in AML cells by upregulating miR-15a/16-1 and downregulating BCL-2, MCL-1, and cyclin-D1.[9] | Primarily known for its role in cell mobilization; direct apoptotic effects are less characterized. | [9] |
| Inhibition of Downstream Signaling (ERK) | Inhibits AKT/ERK survival signaling pathways in AML cells.[9] | Blocks CXCL12-mediated activation of MAPK signaling. | [9] |
Signaling Pathways and Experimental Workflows
To independently verify the mechanism of action of CXCR4 antagonists like Motixafortide, specific in vitro and in vivo experiments are crucial. Below are diagrams illustrating the key signaling pathway and experimental workflows.
Caption: CXCR4 Signaling Pathway and Inhibition by Motixafortide.
Caption: Workflow for a Transwell Chemotaxis Assay.
Caption: Workflow for Western Blot-based ERK Phosphorylation Assay.
Experimental Protocols
Chemotaxis Assay (Transwell Migration Assay)
Objective: To quantify the inhibition of CXCL12-induced cancer cell migration by CXCR4 antagonists.
Materials:
-
CXCR4-expressing cancer cell line
-
Transwell inserts with polycarbonate membrane (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Recombinant human CXCL12
-
Motixafortide, Plerixafor, and other comparators
-
Staining solution (e.g., Crystal Violet)
-
Destaining solution (e.g., 10% acetic acid)
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay.
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
In the lower chamber of the wells, add serum-free medium containing CXCL12 (chemoattractant). Include a negative control with serum-free medium only.
-
Harvest and resuspend the serum-starved cells in serum-free medium.
-
-
Inhibitor Treatment: Pre-incubate the cell suspension with desired concentrations of Motixafortide or other antagonists for 30-60 minutes at 37°C.
-
Cell Seeding: Add the treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period sufficient for cell migration (typically 4-24 hours) at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the inserts and use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Staining: Fix and stain the migrated cells on the bottom of the membrane with Crystal Violet.
-
Quantification: After washing and drying, elute the stain using a destaining solution and measure the absorbance at 570 nm.
ERK Phosphorylation Assay (Western Blot)
Objective: To measure the inhibition of CXCL12-induced ERK phosphorylation by CXCR4 antagonists.
Materials:
-
CXCR4-expressing cancer cell line
-
Cell culture reagents
-
Recombinant human CXCL12
-
Motixafortide, Plerixafor, and other comparators
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach ~80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal ERK phosphorylation.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of Motixafortide or other antagonists for 1-2 hours.
-
CXCL12 Stimulation: Add CXCL12 to the medium to a final concentration known to induce robust ERK phosphorylation and incubate for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-ERK1/2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Quantification: Quantify the band intensities for phospho-ERK and total ERK using densitometry software. Calculate the ratio of phospho-ERK to total ERK for each sample.
Conclusion
The available data strongly support the mechanism of Motixafortide as a potent and selective CXCR4 antagonist. Its high binding affinity and long receptor occupancy translate to robust biological effects, including efficient hematopoietic stem cell mobilization and significant anti-cancer activity. Comparative data, particularly in the context of stem cell mobilization, suggest potential advantages for Motixafortide over Plerixafor. The provided experimental protocols offer a framework for the independent verification of these findings and for the further characterization of Motixafortide and other CXCR4 antagonists in various research settings. Further head-to-head preclinical and clinical studies will continue to delineate the comparative efficacy of these agents in different therapeutic areas.
References
- 1. Facebook [cancer.gov]
- 2. Innovations in hematopoietic stem-cell mobilization: a review of the novel CXCR4 inhibitor motixafortide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Plerixafor? [synapse.patsnap.com]
- 6. Physiology and Pharmacology of Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plerixafor: A chemokine receptor-4 antagonist for mobilization of hematopoietic stem cells for transplantation after high-dose chemotherapy for non-Hodgkin's lymphoma or multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1stoncology.com [1stoncology.com]
- 9. The CXCR4 inhibitor BL-8040 induces the apoptosis of AML blasts by downregulating ERK, BCL-2, MCL-1 and cyclin-D1 via altered miR-15a/16-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hematopoietic stem cell mobilization for allogeneic stem cell transplantation by motixafortide, a novel CXCR4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [scholarship.miami.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: BAY-8040 (Motixafortide) Against Current CXCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BAY-8040 (now known as motixafortide or BL-8040), a novel CXCR4 antagonist, with other key research compounds targeting the CXCR4 pathway: Plerixafor and Mavorixafor. The information presented is based on publicly available preclinical and clinical data to assist researchers in evaluating these compounds for their own studies.
Introduction to CXCR4 and its Role in Disease
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that, with its ligand CXCL12, plays a pivotal role in various physiological processes, including immune cell trafficking, hematopoiesis, and organogenesis.[1][2] However, dysregulation of the CXCR4/CXCL12 signaling axis is implicated in the pathology of numerous diseases, most notably cancer metastasis and certain immunodeficiencies.[3][4][5] In oncology, CXCR4 is frequently overexpressed on tumor cells, promoting their proliferation, survival, and migration to distant organs.[5][6] This has made CXCR4 an attractive therapeutic target for the development of antagonist drugs.
Overview of Compared CXCR4 Antagonists
This guide focuses on a comparative analysis of three prominent CXCR4 antagonists:
-
Motixafortide (this compound/BL-8040): A cyclic peptide antagonist of CXCR4.[4]
-
Plerixafor (AMD3100): A bicyclam small molecule and the first-in-class CXCR4 antagonist approved for clinical use.[4]
-
Mavorixafor (X4P-001): An oral, small-molecule allosteric antagonist of CXCR4.
Quantitative Data Presentation
The following tables summarize the available quantitative data for motixafortide, plerixafor, and mavorixafor, focusing on their in vitro potency and key clinical trial outcomes.
Table 1: In Vitro Potency of CXCR4 Antagonists
| Compound | Assay Type | Cell Line/System | IC50 Value |
| Motixafortide (BL-8040) | CXCR4 Binding Assay | Not Specified | 0.42 - 4.5 nM |
| Plerixafor (AMD3100) | Competitive Binding Assay (CXCL12) | CEM cells | 44 nM |
| Mavorixafor (X4P-001) | CXCR4 Binding Assay | Not Specified | 12.5 nM |
| CXCL12 Binding Inhibition | K562 cells | 6.1 nM | |
| Ca2+ Mobilization Assay | K562 cells | 5.1 nM |
Table 2: Selected Clinical Trial Outcomes of CXCR4 Antagonists
| Compound | Indication | Combination Therapy | Key Outcome(s) |
| Motixafortide (BL-8040) | Pancreatic Ductal Adenocarcinoma | Pembrolizumab + Chemotherapy | Objective Response Rate (ORR): 32%, Disease Control Rate (DCR): 77% |
| Multiple Myeloma | Filgrastim (G-CSF) | ~92% of patients achieved adequate stem cell collection within two apheresis procedures | |
| Plerixafor (AMD3100) | Non-Hodgkin's Lymphoma & Multiple Myeloma | G-CSF | Approved for hematopoietic stem cell mobilization |
| Mavorixafor (X4P-001) | WHIM Syndrome | Monotherapy | Approved for the treatment of WHIM syndrome |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: CXCR4 signaling pathway and antagonist mechanism.
Caption: Competitive radioligand binding assay workflow.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for common assays used to characterize CXCR4 antagonists.
Competitive Radioligand Binding Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound, which reflects its potency in displacing a radiolabeled ligand from its receptor.
1. Cell Preparation:
-
A cell line endogenously or recombinantly expressing the human CXCR4 receptor (e.g., CEM, Jurkat, or CHO-K1 cells) is cultured under standard conditions.
-
Cells are harvested, washed with an appropriate assay buffer (e.g., Tris-HCl with MgCl2 and BSA), and resuspended to a final concentration suitable for the assay.
2. Assay Procedure:
-
A fixed, subsaturating concentration of a radiolabeled CXCR4 ligand (e.g., [¹²⁵I]-SDF-1α/CXCL12) is used.
-
Serial dilutions of the unlabeled test compound (motixafortide, plerixafor, or mavorixafor) are prepared.
-
The cell suspension, radiolabeled ligand, and unlabeled competitor are incubated together in a microplate format. The incubation is typically carried out at room temperature or 37°C for a duration sufficient to reach binding equilibrium.
-
To determine non-specific binding, a parallel set of wells containing a high concentration of an unlabeled CXCR4 ligand is included.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
1. Cell Culture and Implantation:
-
A human cancer cell line that overexpresses CXCR4 (e.g., pancreatic, breast, or lung cancer cell lines) is cultured in vitro.
-
A specific number of cells (typically 1 x 10⁶ to 10 x 10⁶) are harvested, washed, and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.
-
The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into different treatment groups: vehicle control, motixafortide, and/or other comparator compounds.
-
The compounds are administered according to a predetermined schedule, dose, and route of administration (e.g., subcutaneous, intraperitoneal, or oral).
3. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
The body weight of the mice is also monitored as an indicator of general health and toxicity.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further processed for histological or molecular analysis.
4. Data Analysis:
-
The mean tumor volume for each treatment group is plotted over time.
-
The anti-tumor efficacy is often expressed as the percentage of tumor growth inhibition (TGI) compared to the vehicle control group.
-
Statistical analysis is performed to determine the significance of the observed differences between treatment groups.
This guide provides a foundational comparison of motixafortide with other key CXCR4 antagonists. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions.
References
- 1. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abeomics.com [abeomics.com]
- 3. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
A Comparative Literature Review of Copanlisib (BAY 80-6946) and Similar PI3K Inhibitors
An important clarification on the molecule nomenclature: The designation "BAY-8040" is not prominently associated with a single, well-documented molecule in publicly available scientific literature. Initial searches identified a human neutrophil elastase inhibitor with this name but with limited data. Conversely, Copanlisib , a well-researched phosphatidylinositol-3-kinase (PI3K) inhibitor from Bayer, is also known by the development code BAY 80-6946 . Given the request for a data-rich comparison guide for researchers, this review will focus on Copanlisib and its analogues in the PI3K inhibitor class, as it aligns with the depth of scientific inquiry required.
This guide provides a comparative analysis of Copanlisib against other notable PI3K inhibitors, Idelalisib and Duvelisib. These molecules are pivotal in oncology research and development, particularly for hematological malignancies.
Mechanism of Action and Signaling Pathway
Copanlisib is a pan-Class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms, which are crucial for the proliferation and survival of malignant B-cells.[1][2][3] The PI3K pathway is a central signaling cascade that, when activated by stimuli like B-cell receptor (BCR) engagement, triggers downstream effectors such as AKT and mTOR.[4] This cascade is critical for cell growth, survival, and metabolism.[4][5] By inhibiting PI3K, molecules like Copanlisib block this pro-survival signaling, inducing apoptosis and halting the proliferation of cancer cells.[3][6]
Similar molecules, Idelalisib and Duvelisib, also target this pathway. Idelalisib is a selective inhibitor of the PI3K-δ isoform, which is primarily expressed in leukocytes.[7][8][9] Duvelisib is a dual inhibitor, targeting both the PI3K-δ and PI3K-γ isoforms.[5][10][11] The inhibition of the gamma isoform by Duvelisib provides an additional mechanism of modulating the tumor microenvironment by interfering with T-cell and myeloid cell signaling.[5][12]
Comparative Performance Data
The efficacy of PI3K inhibitors can be quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of the target kinase by 50%. Lower IC50 values indicate higher potency.
| Molecule | Target Isoforms | IC50 (nmol/L) | Key Indications |
| Copanlisib | PI3K-α, PI3K-δ (predominantly) | α: 0.5β: 3.7γ: 6.4δ: 0.7[4][6] | Relapsed Follicular Lymphoma (FL)[1] |
| Idelalisib | PI3K-δ (selective) | δ: 2.5 (approx.) | Relapsed Chronic Lymphocytic Leukemia (CLL), Relapsed FL, Relapsed Small Lymphocytic Lymphoma (SLL)[9][13] |
| Duvelisib | PI3K-δ, PI3K-γ (dual) | δ: 2.5 (approx.)γ: 27 (approx.) | Relapsed/Refractory CLL/SLL[10][14] |
Note: IC50 values can vary based on experimental conditions. The values presented are representative figures from the literature.
Experimental Protocols
A fundamental method for characterizing PI3K inhibitors is the in vitro kinase assay, which directly measures the enzymatic activity of the target protein in the presence of the inhibitor.
Protocol: In Vitro PI3K Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a common method to determine the IC50 values for a PI3K inhibitor.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35).
-
Serially dilute the test inhibitor (e.g., Copanlisib) in DMSO, followed by a further dilution in the kinase buffer.
-
Prepare a solution containing the target PI3K isoform enzyme.
-
Prepare a solution containing a europium-labeled anti-GST antibody, a fluorescently labeled lipid kinase tracer (tagged with Alexa Fluor™ 647), and ATP.
-
-
Assay Procedure:
-
In a 384-well microplate, add 5 µL of the diluted inhibitor solution.
-
Add 5 µL of the PI3K enzyme solution to each well.
-
Allow the plate to incubate for 60 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Add 10 µL of the antibody/tracer/ATP solution to initiate the reaction.
-
Incubate for another 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate using a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Excite the europium donor at 340 nm and measure the emission from both the donor (at 615 nm) and the acceptor tracer (at 665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value. The inhibitor will displace the tracer from the enzyme's ATP binding pocket, leading to a decrease in the FRET signal.
-
Conclusion
Copanlisib, Idelalisib, and Duvelisib represent significant advancements in the targeted therapy of B-cell malignancies by inhibiting the critical PI3K signaling pathway. Copanlisib distinguishes itself with a potent inhibitory profile against both PI3K-α and PI3K-δ isoforms. Idelalisib offers high selectivity for the PI3K-δ isoform, while Duvelisib provides a dual-targeting approach against PI3K-δ and PI3K-γ. The choice between these agents depends on the specific malignancy, the patient's prior treatment history, and the desired balance between efficacy and potential side effects related to the inhibition of different PI3K isoforms. This guide provides a foundational comparison to aid researchers and drug development professionals in their understanding and evaluation of these important therapeutic molecules.
References
- 1. Copanlisib - Wikipedia [en.wikipedia.org]
- 2. Copanlisib Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 3. What is the mechanism of Copanlisib dihydrochloride? [synapse.patsnap.com]
- 4. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Duvelisib? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Idelalisib | C22H18FN7O | CID 11625818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is Idelalisib used for? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Duvelisib - Wikipedia [en.wikipedia.org]
- 11. Mechanism of Action - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 12. targetedonc.com [targetedonc.com]
- 13. ZYDELIG® (idelalisib) - P13K Inhibitor - Mechanism of Action [zydelig.com]
- 14. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Navigating the Disposal of BAY-8040: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory materials are paramount to ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of the industrial lubricant product identified as LOCTITE LB 8040, as information for a research chemical designated "BAY-8040" was not available in the provided search results. The following procedures are based on the Safety Data Sheets (SDS) for this product.
Immediate Safety and Handling Precautions
LOCTITE LB 8040 is an extremely flammable aerosol.[1][2][3] It is crucial to handle this product in a well-ventilated area and to keep it away from heat, sparks, open flames, and other ignition sources.[1][2][3] The pressurized container may burst if heated, so it should not be pierced or burned, even after use.[1][2][4] Direct contact with skin and eyes should be avoided by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1][3]
Step-by-Step Disposal Procedures
The proper disposal of LOCTITE LB 8040 must be conducted in accordance with federal, state, and local environmental control laws.[5]
-
Assess the Waste: Determine if the waste is a small spill, a large spill, or an empty container.
-
Handling Spills:
-
Disposing of Empty Containers: Do not pierce or burn the aerosol can, even when it is empty.[1][2] Protect it from sunlight and do not expose it to temperatures exceeding 50°C/122°F.[2][3]
-
Final Disposal: Dispose of the waste container at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] Do not empty the product into drains, surface water, or ground water.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for LOCTITE LB 8040, derived from its Safety Data Sheet.
| Property | Value |
| Flash Point | -50 °C (-58°F)[3] |
| Maximum Chill Down | -43°C[4] |
| Storage Temperature | Optimal: 8 °C to 21 °C[4] |
| Maximum Exposure Temperature | 50°C/122°F[2][3] |
| Density @ 20 °C | 0.6 g/ml[4] |
Experimental Protocols
The provided information does not contain experimental protocols as it pertains to a commercial product's safety data sheet rather than a research publication.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of LOCTITE LB 8040.
Caption: Logical workflow for the proper disposal of LOCTITE LB 8040.
References
Essential Safety and Logistical Information for Handling BAY-8040
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of BAY-8040 (CAS No. 1194453-23-0), a potent human neutrophil elastase (HNE) inhibitor used in research and drug development. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are based on best practices for handling potent, non-volatile research chemicals.
Immediate Safety and Handling
All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. A comprehensive risk assessment should be performed before any new procedure involving this compound.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Check for tears before and during use. |
| Body Protection | Laboratory Coat | Fully buttoned. |
| Respiratory Protection | N95 Respirator or higher | Recommended for weighing or procedures that may generate dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is operational and certified.
-
Gather all necessary equipment and reagents.
-
Prepare a designated waste container for this compound contaminated materials.
-
-
Weighing:
-
Conduct all weighing of solid this compound within the chemical fume hood.
-
Use a dedicated spatula and weighing paper.
-
Carefully clean all surfaces after weighing.
-
-
Solution Preparation:
-
Add solvent to the solid this compound slowly to avoid splashing.
-
Ensure the container is securely capped before mixing.
-
-
Experimental Use:
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Work on a disposable absorbent bench liner to contain any potential spills.
-
-
Post-Experiment:
-
Decontaminate all surfaces that may have come into contact with this compound.
-
Dispose of all contaminated materials in the designated waste container.
-
Disposal Plan
All waste containing this compound, including unused compound, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for hazardous waste disposal.
Waste Segregation:
-
Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.
Experimental Workflow for Safe Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
